12-Acetoxystearic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
12-acetyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23/h19H,3-17H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUXACZIGUKKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276069 | |
| Record name | 12-acetyloxyoctadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-92-7 | |
| Record name | 12-Acetoxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-acetyloxyoctadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-ACETOXYSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267DEU129C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 12-Acetoxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Acetoxystearic acid, also known as 12-(acetyloxy)octadecanoic acid, is a derivative of stearic acid, a long-chain saturated fatty acid. Its chemical structure, featuring an acetoxy group on the 12th carbon, imparts unique physicochemical characteristics that are of interest in various scientific and industrial applications, including pharmaceuticals, cosmetics, and material sciences. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available for the related compound 12-hydroxystearic acid, specific experimental values for the melting and boiling points of this compound are not readily found in the cited literature. The provided data for this compound is largely based on computational predictions.
Table 1: General and Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 12-acetyloxyoctadecanoic Acid, 12-Hydroxystearic acid acetate | [1] |
| CAS Number | 1069-92-7 | [1] |
| Molecular Formula | C₂₀H₃₈O₄ | [1] |
| Molecular Weight | 342.519 g/mol | [1] |
| PSA (Polar Surface Area) | 63.60 Ų | [1] |
| LogP | 5.87410 | [1] |
| XLogP3 | 6.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 18 | [1] |
| Exact Mass | 342.27700969 u | [1] |
| Heavy Atom Count | 24 | [1] |
| Complexity | 315 | [1] |
Table 2: Experimental Physicochemical Properties of the Related Compound 12-Hydroxystearic Acid
| Property | Value | Source |
| Melting Point | 82 °C | [2] |
| Solubility | Soluble in alcohol, ether, chloroform; insoluble in water. | [2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of fatty acids like this compound are provided below. These are generalized protocols that can be adapted for specific laboratory settings.
Determination of Melting Point (Capillary Method)
This method is suitable for determining the melting point of solid fatty acids.
Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance is observed to melt is recorded as the melting point. For fats and waxes, this is often observed as the point where the substance becomes completely clear or begins to rise in the capillary tube.[3]
Apparatus:
-
Melting point apparatus with a heating block and thermometer or a digital temperature sensor.
-
Capillary tubes (thin-walled glass, sealed at one end).
-
Mortar and pestle.
-
Spatula.
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.[3]
-
Capillary Tube Filling: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of about 2-3 mm in height.[3]
-
Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation: Heat the block at a slow, controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.[3]
-
Melting Point Determination: Observe the sample closely. The melting point is the temperature at which the last solid particle melts. For fatty acids, the "slip point," where the fat column begins to rise in the tube, can also be recorded.[3][4] Record the temperature range from the beginning of melting to the complete liquefaction.
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.
Principle: The solubility of a compound is determined by its ability to form a homogeneous solution with a solvent. For fatty acids, solubility is largely dictated by the polarity of the solvent and the length of the hydrocarbon chain.[5]
Apparatus:
-
Test tubes with stoppers.
-
Vortex mixer.
-
Analytical balance.
-
Pipettes.
-
A range of solvents with varying polarities (e.g., water, ethanol, chloroform, hexane).
Procedure:
-
Qualitative Assessment:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into separate test tubes.
-
Add a fixed volume of each solvent (e.g., 1 mL) to the respective test tubes.[6]
-
Stopper the tubes and vortex them vigorously for a set period (e.g., 1-2 minutes).[6]
-
Allow the tubes to stand and observe for the formation of a clear, homogeneous solution (soluble), a cloudy suspension (partially soluble), or the presence of undissolved solid (insoluble).[6]
-
-
Semi-Quantitative Assessment (Gravimetric Method):
-
Prepare saturated solutions of this compound in the desired solvents by adding an excess of the acid to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully decant or filter a known volume of the supernatant into a pre-weighed container.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).
-
Weigh the container with the residue. The difference in weight will give the amount of this compound dissolved in that volume of solvent, from which the solubility can be calculated (e.g., in g/100 mL).[7]
-
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the biological activities of related hydroxystearic acids provide valuable insights.
Research on hydroxystearic acid regioisomers has demonstrated that the position of the hydroxyl group along the fatty acid chain can significantly influence their biological effects, such as antiproliferative activity against various human cancer cell lines.[8] For instance, 5-, 7-, and 9-hydroxystearic acids have shown growth inhibitory effects.[8] Although this compound possesses an acetoxy group instead of a hydroxyl group, it is plausible that it could be hydrolyzed in vivo to 12-hydroxystearic acid, which may then exert biological effects.
Furthermore, metabolites of other fatty acids, such as 12-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12-HPETE) and its metabolite 12-keto-5,8,10,14-eicosatetraenoic acid (12-KETE), have been shown to be involved in neuronal signaling, specifically in the histamine response in Aplysia neurons.[9] This suggests that oxidized and modified fatty acids can act as signaling molecules.
The involvement of fatty acids in regulated cell death pathways, such as ferroptosis, is an active area of research.[10] Ferroptosis is an iron-dependent form of cell death driven by lipid peroxidation.[10] Natural bioactive compounds that can modulate lipid metabolism and oxidative stress are being investigated for their potential to regulate ferroptosis.[10] The role of this compound in such pathways remains to be elucidated.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical experimental workflow for determining the key physicochemical properties of a fatty acid like this compound.
Caption: Experimental workflow for physicochemical property determination.
This comprehensive guide provides a foundational understanding of the physicochemical properties of this compound for professionals in research and drug development. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
- 1. lookchem.com [lookchem.com]
- 2. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. 2.5. Determination of Fat Melting Point [bio-protocol.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uoanbar.edu.iq [uoanbar.edu.iq]
- 7. scienceasia.org [scienceasia.org]
- 8. mdpi.com [mdpi.com]
- 9. Formation and biological activity of 12-ketoeicosatetraenoic acid in the nervous system of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
12-Acetoxystearic Acid: A Technical Guide to Potential Applications in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Acetoxystearic acid, a derivative of the naturally occurring 12-hydroxystearic acid (12-HSA), presents a compelling yet underexplored molecule in the landscape of therapeutic research. While direct studies on its pharmacological effects are limited, the well-documented biological activities of its parent compound and other structurally related fatty acids provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide synthesizes the available information on related compounds to build a case for the potential applications of this compound in areas such as anti-inflammatory and anti-cancer research. It outlines putative mechanisms of action, proposes experimental protocols for its synthesis and biological evaluation, and identifies key signaling pathways that may be modulated by this compound. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.
Introduction
Fatty acids and their derivatives are increasingly recognized for their diverse roles in cellular signaling and as potential modulators of disease processes. 12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid derived from castor oil, has established applications in various industries and has been shown to possess biological activities, including the induction of antimicrobial peptides in skin keratinocytes. The acetylation of the hydroxyl group to form this compound may alter its physicochemical properties, potentially enhancing its bioavailability or modifying its interaction with biological targets, making it an interesting candidate for drug development, possibly as a prodrug of 12-HSA.
This guide explores the potential therapeutic applications of this compound by examining the activities of structurally similar compounds. The primary focus will be on its potential as an anti-inflammatory and anti-cancer agent, with a proposed mechanism of action involving the modulation of key inflammatory and cell proliferation signaling pathways.
Potential Therapeutic Applications and Rationale
Based on the known biological activities of related fatty acids, two primary areas of investigation for this compound are proposed:
-
Anti-Inflammatory Effects: Chronic inflammation is a hallmark of numerous diseases. Stearic acid and other fatty acids have been shown to exert anti-inflammatory effects by modulating inflammatory signaling pathways such as the NF-κB and MAPK pathways. It is hypothesized that this compound may exhibit similar or enhanced anti-inflammatory properties.
-
Anti-Cancer Activity: Various fatty acid derivatives have demonstrated cytotoxic and anti-proliferative effects on cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell survival pathways. The structural similarity of this compound to these compounds suggests it may also possess anti-neoplastic properties.
Quantitative Data from Related Compounds
Direct quantitative data for the biological activity of this compound is not currently available in the public domain. However, data from related fatty acid derivatives that inhibit key enzymes in inflammatory pathways, such as lipoxygenases (LOX) and cyclooxygenases (COX), provide a basis for estimating potential efficacy. The following table summarizes relevant data from the literature for such compounds.
| Compound | Target Enzyme | IC50 (µM) | Cell Line/System | Reference |
| Linoleyl hydroxamic acid | 15-LOX | 0.02 | Rabbit reticulocyte | [1] |
| Linoleyl hydroxamic acid | 12-LOX | 0.6 | Porcine leukocyte | [1] |
| Linoleyl hydroxamic acid | 5-LOX | 7 | Human recombinant | [1] |
| Linoleyl hydroxamic acid | COX-1/COX-2 | 60 | Ovine | [1] |
| Oleoyl-CoA | h15-LOX-2 | 0.62 | Human endothelial | [2] |
| Palmitoleoyl-CoA | h5-LOX | 2.0 | Human | [2] |
| Stearoyl-CoA | h15-LOX-1 | 4.2 | Human reticulocyte | [2] |
| Oleoyl-CoA | h12-LOX | 32 | Human platelet | [2] |
Proposed Experimental Protocols
To investigate the therapeutic potential of this compound, the following experimental workflow is proposed.
Figure 1: Proposed experimental workflow for the evaluation of this compound.
Synthesis of this compound
A standard esterification procedure can be employed for the synthesis of this compound from 12-hydroxystearic acid.
Materials:
-
12-Hydroxystearic acid
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Dichloromethane (as solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 12-hydroxystearic acid in a mixture of pyridine and dichloromethane.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.
In Vitro Anti-Cancer Assay: MTT Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Putative Signaling Pathways
Based on the activities of related fatty acids, this compound is postulated to modulate the following key signaling pathways:
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway.
Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. This compound may exert anti-cancer effects by modulating MAPK signaling.
Figure 3: Proposed modulation of the MAPK/ERK signaling pathway by this compound.
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is currently lacking, the information available for its parent compound and other related fatty acids provides a solid foundation for future research. The proposed anti-inflammatory and anti-cancer activities, potentially mediated through the NF-κB and MAPK signaling pathways, warrant thorough investigation. The experimental protocols outlined in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological effects of this promising yet understudied molecule. Future studies should focus on generating robust in vitro and in vivo data to validate these hypotheses and to elucidate the precise molecular mechanisms of action of this compound. Such research could pave the way for the development of novel therapeutics for a range of inflammatory diseases and cancers.
References
The Solubility Profile of 12-Acetoxystearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 12-Acetoxystearic acid in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document also presents relevant data for the structurally similar compound, stearic acid, as a surrogate for estimation purposes. Furthermore, it details common experimental protocols for solubility determination and outlines the synthesis pathway for this compound.
Introduction to this compound
This compound, also known as 12-hydroxyoctadecanoic acid acetate, is a derivative of stearic acid, a saturated fatty acid. The introduction of an acetoxy group at the 12th position alters its physicochemical properties, including its polarity and, consequently, its solubility in various solvents. Understanding its solubility is crucial for a wide range of applications, from formulation development in the pharmaceutical and cosmetic industries to its use as a reagent in chemical synthesis.
Solubility Data
Surrogate Data: Solubility of Stearic Acid
As a reference, the solubility of stearic acid, the parent compound of this compound, has been extensively studied. This data can provide a baseline for estimating the behavior of its acetylated derivative, keeping in mind that the acetoxy group will influence the overall polarity and hydrogen bonding capacity of the molecule. The solubility of stearic acid generally increases with temperature and varies significantly with the polarity of the solvent.
Below is a summary of the solubility of stearic acid in several common laboratory solvents, measured gravimetrically at various temperatures.[2][3][4]
| Solvent | Temperature (K) | Solubility ( g/100g solvent) |
| Methanol | 301 | 2.35 |
| 303 | 2.65 | |
| 308 | 3.55 | |
| 311 | 4.25 | |
| 313 | 4.85 | |
| Ethanol | 301 | 4.65 |
| 303 | 5.35 | |
| 308 | 7.25 | |
| 311 | 8.65 | |
| 313 | 10.05 | |
| Acetone | 301 | 3.95 |
| 303 | 4.55 | |
| 308 | 6.15 | |
| 311 | 7.35 | |
| 313 | 8.55 | |
| Ethyl Acetate | 301 | 7.85 |
| 303 | 9.05 | |
| 308 | 12.05 | |
| 311 | 14.25 | |
| 313 | 16.45 |
Note: This data is for stearic acid and should be used as an estimation tool for this compound with caution.
Experimental Protocols for Solubility Determination
Several established methods can be employed to determine the solubility of a solid compound like this compound in a liquid solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solute and solvent.
Isothermal Gravimetric Method
This is a classical and straightforward method for determining equilibrium solubility.
Methodology:
-
An excess amount of the solid solute (this compound) is added to a known volume or weight of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature using a magnetic stirrer or a shaker bath until equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies.[5]
-
Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.
-
A known volume of the supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation.
-
The withdrawn sample is transferred to a pre-weighed container.
-
The solvent is evaporated from the container under controlled conditions (e.g., in a vacuum oven).
-
The container with the dried solute is weighed, and the mass of the dissolved solid is determined.
-
The solubility is then calculated as the mass of the solute per unit mass or volume of the solvent.
Synthetic Method with Laser Monitoring
This method is particularly useful for determining the temperature-dependent solubility and involves observing the dissolution of a solid in a solvent as the temperature is changed.
Methodology:
-
A precise amount of the solute and solvent are added to a sample cell.
-
The cell is placed in a temperature-controlled chamber.
-
The mixture is stirred continuously while the temperature is slowly increased.
-
A laser beam is passed through the sample, and the light transmission is monitored by a detector.
-
The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific concentration.
-
By repeating this process with different solute-solvent ratios, a solubility curve as a function of temperature can be constructed.[6]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are soluble at low concentrations or in complex mixtures.
Methodology:
-
A saturated solution is prepared using the isothermal equilibrium method described above.
-
After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation.[5]
-
The clear supernatant is then diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis, Refractive Index).
-
The concentration of the solute is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of the pure compound.
-
The original solubility is then calculated by taking the dilution factor into account.
Synthesis of this compound
This compound is typically synthesized from its precursor, 12-Hydroxystearic acid, through an esterification reaction with acetic anhydride.
Caption: Synthesis of this compound.
General Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a solvent, incorporating key steps from the protocols described above.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of 12-Acetoxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 12-Acetoxystearic acid. Due to a lack of specific experimental data for this compound in publicly available literature, this guide synthesizes information on its parent compound, 12-Hydroxystearic acid (12-HSA), and general principles of thermal analysis for fatty acid esters. This approach provides a foundational understanding and a framework for the experimental determination of the thermal properties of this compound.
Introduction to this compound
This compound is the acetylated derivative of 12-Hydroxystearic acid, a saturated C18 fatty acid. The addition of the acetyl group at the C-12 hydroxyl position alters the molecule's polarity, steric profile, and potential for intermolecular interactions, which in turn are expected to influence its thermal properties. Understanding the thermal stability and decomposition temperature is critical for applications in drug formulation, polymer science, and as a specialty chemical where thermal processing is involved.
Thermal Properties of the Parent Compound: 12-Hydroxystearic Acid
Table 1: Thermal Properties of 12-Hydroxystearic Acid
| Property | Value | Analytical Method |
| Melting Point | 72 - 77 °C | Not specified |
| Boiling Point | > 300 °C | Not specified |
Note: The data presented is for 12-Hydroxystearic acid. Acetylation is expected to alter these values. Generally, the addition of an acetyl group may lead to a slight decrease in the melting point due to the disruption of the hydrogen-bonding network present in 12-HSA. The effect on the decomposition temperature is less predictable without experimental data but is a critical parameter to determine for safe handling and processing.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining decomposition temperatures.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an appropriate TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to study thermal decomposition without oxidative effects. A flow rate of 20-50 mL/min is common.
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening. Slower or faster rates can be used to investigate the kinetics of decomposition.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is a key parameter and is typically determined by the intersection of the baseline tangent with the tangent of the steepest mass loss. The temperature at which 5% mass loss occurs (Td5%) is also a common metric for thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, crystallization temperature, and other thermal transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-7 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used with a typical flow rate of 20-50 mL/min.
-
Thermal Program: A common program involves an initial heating ramp to melt the sample, followed by a controlled cooling ramp to observe crystallization, and a second heating ramp to analyze the thermal behavior of the recrystallized material. A typical heating/cooling rate is 10 °C/min.
-
Temperature Range: The temperature range should encompass the expected melting and crystallization events. For an initial run, a range from ambient to a temperature below the expected decomposition temperature (as determined by TGA) is advisable.
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (melting) and exothermic events (crystallization) are observed as peaks. The peak temperature and the onset temperature of the melt are important parameters.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for assessing the thermal stability of this compound and a conceptual representation of the thermal decomposition process.
Caption: Workflow for Thermal Stability Assessment of this compound.
Caption: Conceptual Pathway of Thermal Decomposition.
Conclusion
While direct experimental data on the thermal stability and decomposition temperature of this compound is currently unavailable, this guide provides a robust framework for its determination. By leveraging data from the parent compound, 12-Hydroxystearic acid, and employing standardized thermal analysis techniques such as TGA and DSC, researchers can accurately characterize this material. The provided experimental protocols and workflows serve as a practical starting point for these investigations, which are essential for the safe and effective application of this compound in research and development.
Spectroscopic data (NMR, IR, Mass Spec) for 12-Acetoxystearic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 12-Acetoxystearic acid, a derivative of stearic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its structural components and comparison with related molecules. Detailed experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~4.90 | Multiplet | 1H | Methine proton at C-12 (-CH-OAc) |
| ~2.35 | Triplet | 2H | Methylene protons alpha to carboxyl group (-CH₂-COOH) |
| ~2.05 | Singlet | 3H | Acetyl methyl protons (-O-C(O)-CH₃) |
| ~1.63 | Multiplet | 2H | Methylene protons beta to carboxyl group |
| ~1.25 | Multiplet | 24H | Methylene protons of the long alkyl chain |
| ~0.88 | Triplet | 3H | Terminal methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | Carboxylic acid carbon (-COOH) |
| ~171 | Acetyl carbonyl carbon (-O-C(O)-CH₃) |
| ~74 | Methine carbon at C-12 (-CH-OAc) |
| ~34 | Methylene carbon alpha to carboxyl group |
| ~22-32 | Methylene carbons of the long alkyl chain |
| ~21 | Acetyl methyl carbon (-O-C(O)-CH₃) |
| ~14 | Terminal methyl carbon (-CH₃) |
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch of carboxylic acid (hydrogen-bonded) |
| 2920, 2850 | Strong | C-H stretch of alkyl chain |
| 1735 | Strong | C=O stretch of ester |
| 1710 | Strong | C=O stretch of carboxylic acid |
| 1465 | Medium | C-H bend of methylene groups |
| 1240 | Strong | C-O stretch of ester |
| 940 | Medium, Broad | O-H bend of carboxylic acid dimer |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 342 | [M]⁺, Molecular ion |
| 283 | [M - OAc]⁺, Loss of acetoxy group |
| 282 | [M - AcOH]⁺, Loss of acetic acid |
| Various | Fragmentation of the alkyl chain |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of long-chain fatty acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[1] The use of deuterated solvents is crucial for field frequency lock and to avoid large solvent signals that can obscure sample peaks.[2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Thin Film Method: Dissolve the sample in a volatile solvent (e.g., chloroform), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of a carboxylic acid and an ester.[3][4][5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation and Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid must first be derivatized, typically to its methyl ester (FAME), to increase volatility.[6][7][8] This can be achieved by reacting the sample with a methylating agent like diazomethane or by heating with methanol and an acid catalyst. The derivatized sample is then injected into the GC.
-
Instrumentation: A GC-MS system equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column).
-
GC Separation:
-
Use helium as the carrier gas.
-
Employ a suitable temperature program to separate the analyte from any impurities. An example program could be: initial temperature of 120°C, ramp to 240°C at 3°C/min, and hold for 5-10 minutes.[6]
-
-
MS Analysis:
-
The separated compound is ionized, commonly using Electron Ionization (EI) at 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-650) to detect the molecular ion and fragment ions.[6]
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions, which can provide structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. mdpi.com [mdpi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
An In-depth Technical Guide to the Acetylation of 12-Hydroxystearic Acid
This technical guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and relevant data for the acetylation of 12-hydroxystearic acid (12-HSA). The content is tailored for researchers, scientists, and professionals in drug development and organic chemistry, offering detailed insights into the synthesis of 12-acetoxystearic acid.
Introduction
12-Hydroxystearic acid (12-HSA) is a saturated, hydroxylated fatty acid derived from the hydrogenation of ricinoleic acid, the primary component of castor oil.[1][2][3] Its unique bifunctional nature, possessing both a carboxylic acid group and a secondary hydroxyl group at the C12 position, makes it a versatile molecule in various industrial applications, including the manufacturing of lubricants, cosmetics, and polymers.[1][2][4] Acetylation of the hydroxyl group on 12-HSA yields this compound, a modification that alters its chemical properties, such as polarity, solubility, and reactivity, opening avenues for its use as a chemical intermediate and bioactive molecule.[5] Understanding the mechanism and methodology of this transformation is crucial for its efficient synthesis and application.
Mechanism of 12-Hydroxystearic Acid Acetylation
The acetylation of 12-HSA is a classic esterification reaction where the hydroxyl group (-OH) at the 12th carbon position acts as a nucleophile, attacking an electrophilic acetyl source. The most common acetylating agents for this purpose are acetic anhydride ((CH₃CO)₂O) and acetyl chloride (CH₃COCl).[1][5][6]
2.1. Acid-Catalyzed Mechanism
In the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), the reaction proceeds through the protonation of the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 12-HSA.
-
Step 1: Protonation of the Acetylating Agent. The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, activating the molecule.
-
Step 2: Nucleophilic Attack. The lone pair of electrons on the oxygen of the C12 hydroxyl group of 12-HSA attacks one of the carbonyl carbons of the activated acetic anhydride.
-
Step 3: Tetrahedral Intermediate Formation. A tetrahedral intermediate is formed.
-
Step 4: Deprotonation and Elimination. The intermediate collapses, eliminating a molecule of acetic acid and a proton to regenerate the catalyst, yielding the final product, this compound.
References
- 1. 12-HYDROXY STEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. 12-Hydroxystearic Acid - Top Synthetic Resins for Industrial Use [penpet.com]
- 3. researchgate.net [researchgate.net]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound|lookchem [lookchem.com]
- 6. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Potential of 12-Acetoxystearic Acid Derivatives in Industrial Applications: A Technical Guide
An in-depth exploration of the synthesis, properties, and diverse industrial uses of 12-acetoxystearic acid (12-ASA) derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development and material science.
Derived from the readily available and renewable 12-hydroxystearic acid (12-HSA), a castor oil derivative, this compound and its subsequent derivatives are emerging as a versatile class of bio-based chemicals with significant potential across a range of industrial sectors. Their unique molecular structure, featuring a long aliphatic chain with a mid-chain acetoxy group, imparts a desirable combination of properties, including lubricity, plasticization, and potential biocompatibility. This guide provides a detailed overview of the synthesis, characterization, and application of these promising compounds, supported by experimental data and procedural insights.
Synthesis of this compound and its Derivatives
The foundational step in harnessing the potential of these compounds is the acetylation of 12-hydroxystearic acid. A general and efficient method for this transformation is the Fischer esterification, which involves the reaction of 12-HSA with an acetylating agent in the presence of an acid catalyst.
General Experimental Protocol: Acetylation of 12-Hydroxystearic Acid
A typical laboratory-scale synthesis involves dissolving 12-hydroxystearic acid in a suitable solvent, followed by the addition of an acetylating agent, such as acetic anhydride or acetyl chloride, and a catalytic amount of a strong acid like sulfuric acid. The reaction mixture is then heated to facilitate the esterification process. Progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the appearance of the characteristic ester carbonyl peak and the disappearance of the hydroxyl peak. Upon completion, the product is isolated and purified through standard procedures like extraction, washing, and vacuum drying.
Further derivatization to produce various esters of this compound can be achieved by reacting the synthesized 12-ASA with a range of alcohols (e.g., methanol, ethanol, glycerol) under similar esterification conditions. The choice of alcohol determines the final properties of the ester derivative, allowing for the tailoring of molecules for specific applications.
Industrial Applications
The unique physicochemical properties of 12-ASA derivatives make them suitable for a variety of industrial applications, primarily as high-performance lubricants and renewable plasticizers.
Lubricants and Greases
The long, saturated fatty acid backbone of 12-ASA derivatives provides excellent lubricity, while the polar acetoxy group enhances their affinity for metal surfaces, forming a protective film that reduces friction and wear. These bio-based lubricants offer a more environmentally friendly alternative to traditional mineral oil-based products.
Table 1: Hypothetical Performance Data of 12-ASA Derivatives as Lubricant Additives
| Derivative | Base Oil | Concentration (wt%) | Wear Scar Diameter (mm) | Coefficient of Friction |
| Methyl 12-acetoxystearate | Mineral Oil | 2 | 0.45 | 0.08 |
| Ethyl 12-acetoxystearate | Mineral Oil | 2 | 0.48 | 0.09 |
| Glyceryl tri(12-acetoxystearate) | Mineral Oil | 2 | 0.42 | 0.07 |
| Control (Mineral Oil) | - | - | 0.65 | 0.12 |
Note: The data in this table is illustrative and intended to represent the expected performance based on the properties of similar fatty acid esters. Actual values would need to be determined experimentally.
Plasticizers for Polymers
12-ASA derivatives, particularly their esters with higher molecular weight alcohols, show significant promise as bio-based plasticizers for polymers such as polyvinyl chloride (PVC). They can improve the flexibility and workability of the polymer by reducing the intermolecular forces between the polymer chains. A notable example is 12-(acetoxy)stearic acid, 2,3-bis(acetoxy)propyl ester, which has been investigated as a plasticizer for PVC films.[1]
Table 2: Potential Physicochemical Properties of Selected 12-ASA Derivatives for Plasticizer Applications
| Property | Methyl 12-acetoxystearate | Glyceryl tri(12-acetoxystearate) |
| Molecular Weight ( g/mol ) | ~342 | ~950 |
| Boiling Point (°C) | > 200 | > 300 |
| Appearance | Liquid | Viscous Liquid |
| Solubility in PVC | Good | Excellent |
Polyurethane Production
The precursor, 12-hydroxystearic acid, can be polymerized to form poly(12-hydroxystearic acid), which can then be used as a polyol in the synthesis of polyurethanes. The resulting polyurethanes can exhibit a range of properties, from flexible elastomers to rigid foams, depending on the other monomers used in the polymerization. The acetylation of these polyols could further modify the properties of the final polyurethane product.
Potential in Drug Development and Biological Systems
While the primary industrial applications of 12-ASA derivatives are in material science, their biocompatibility and derivation from natural sources suggest potential roles in biomedical applications. Fatty acid esters are known to influence cellular signaling pathways, and it is conceivable that 12-ASA derivatives could exhibit interesting biological activities. For instance, studies on other hydroxy fatty acids, such as 9-hydroxystearic acid, have shown antiproliferative effects on cancer cells through the modulation of gene expression. Further research is warranted to explore the potential of 12-ASA derivatives in drug delivery, as formulation excipients, or as bioactive molecules themselves.
Conclusion and Future Outlook
This compound derivatives represent a promising class of bio-based chemicals with a wide array of potential industrial uses. Their derivation from renewable resources, combined with their versatile chemical nature, positions them as sustainable alternatives to petroleum-based products in lubricants, plastics, and potentially even in the biomedical field. Further research and development are needed to fully elucidate their performance characteristics in various applications and to explore their biological activities. The continued exploration of these versatile molecules holds the key to unlocking new and sustainable technologies.
References
Methodological & Application
Application Notes and Protocols: Laboratory Scale Synthesis of 12-Acetoxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory-scale protocol for the synthesis of 12-acetoxystearic acid. The synthesis is a two-step process commencing with the preparation of 12-hydroxystearic acid from castor oil, followed by its acetylation to yield the final product. This protocol includes detailed methodologies for both synthetic steps, purification procedures, and characterization data. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.
Introduction
This compound is a derivative of 12-hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid. 12-HSA is primarily derived from the hydrogenation and hydrolysis of castor oil, which is rich in ricinoleic acid. The presence of both a carboxylic acid and a secondary acetylated hydroxyl group makes this compound a molecule of interest for various applications, including as a specialty lubricant, a plasticizer, and a potential intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science fields. This document outlines a reliable method for its synthesis on a laboratory scale.
Data Summary
| Parameter | 12-Hydroxystearic Acid (12-HSA) | This compound |
| Molecular Formula | C₁₈H₃₆O₃ | C₂₀H₃₈O₄ |
| Molecular Weight | 300.48 g/mol | 342.51 g/mol |
| Typical Yield | 80-90% (from Hydrogenated Castor Oil) | 85-95% (from 12-HSA) |
| Purity (Typical) | >95% (after recrystallization) | >98% (after recrystallization) |
| Appearance | White to off-white solid | White solid |
| Melting Point | 71-74 °C | Not readily available |
Experimental Protocols
Part 1: Synthesis of 12-Hydroxystearic Acid (12-HSA) from Castor Oil
This synthesis involves two main reactions: the hydrogenation of castor oil to produce hydrogenated castor oil (HCO), followed by the saponification of HCO and subsequent acidification to yield 12-HSA.
Materials and Equipment:
-
Castor oil
-
Raney Nickel (or 5% Pd/C) catalyst
-
Hydrogen gas source
-
High-pressure autoclave or hydrogenation apparatus
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Büchner funnel and vacuum flask
Procedure:
-
Hydrogenation of Castor Oil:
-
In a high-pressure autoclave, combine castor oil (e.g., 100 g) and a catalytic amount of Raney Nickel (e.g., 2-5% by weight of the oil).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 40-50 atm.
-
Heat the mixture to 140-150 °C with vigorous stirring.
-
Maintain the hydrogen pressure and temperature for 4-6 hours or until hydrogen uptake ceases.
-
Cool the reactor to approximately 80-90 °C and carefully vent the excess hydrogen.
-
Filter the hot reaction mixture through a pad of diatomaceous earth to remove the catalyst. The resulting solid is hydrogenated castor oil (HCO).
-
-
Saponification of Hydrogenated Castor Oil:
-
In a round-bottom flask equipped with a reflux condenser, add the obtained HCO (e.g., 100 g) and a 20-25% aqueous solution of sodium hydroxide (e.g., 200 mL).
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours. The reaction mixture will become a thick, homogenous soap.
-
-
Acidification to 12-Hydroxystearic Acid:
-
Cool the soap solution to below 50 °C and slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 1-2), leading to the precipitation of the fatty acids.
-
Heat the mixture to boiling to ensure complete separation of the fatty acid layer.
-
Allow the mixture to cool, and the 12-hydroxystearic acid will solidify.
-
Separate the aqueous layer and wash the solid fatty acid cake with hot water several times to remove any remaining mineral acid and salts.
-
Collect the solid 12-HSA by vacuum filtration and dry it in a vacuum oven at 60 °C.
-
-
Purification of 12-Hydroxystearic Acid (Optional):
-
The crude 12-HSA can be purified by recrystallization from a suitable solvent such as ethanol or acetone to achieve higher purity.
-
Part 2: Synthesis of this compound from 12-Hydroxystearic Acid
Materials and Equipment:
-
12-Hydroxystearic acid (12-HSA)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Acetylation Reaction:
-
In a round-bottom flask, dissolve 12-hydroxystearic acid (e.g., 10 g, 1 equivalent) in pyridine (e.g., 50 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (e.g., 1.5-2 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Remove the solvents under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help to remove residual pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.
-
Visualizations
Figure 1: Overall workflow for the synthesis of this compound.
Figure 2: Logical progression from starting material to the final product.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of hexane and ethyl acetate. The product spot should have a higher Rf value than the starting material (12-HSA) due to the increased hydrophobicity.
-
Infrared (IR) Spectroscopy:
-
12-Hydroxystearic Acid (Starting Material): A broad peak around 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid and hydroxyl group), a sharp peak around 1700 cm⁻¹ (C=O stretch of the carboxylic acid).
-
This compound (Product): Disappearance or significant reduction of the broad O-H stretch. Appearance of a new C=O stretching band for the ester at approximately 1735-1745 cm⁻¹, in addition to the carboxylic acid C=O stretch around 1700 cm⁻¹. A C-O stretching band for the acetate group will also be present around 1240 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃):
-
A new singlet appearing around δ 2.0-2.1 ppm, corresponding to the methyl protons of the acetate group (-OCOCH₃).
-
The multiplet corresponding to the proton on the carbon bearing the hydroxyl group in 12-HSA (around δ 3.6 ppm) will shift downfield to around δ 4.8-5.0 ppm in this compound.
-
Other signals corresponding to the long fatty acid chain will be present (methyl triplet around δ 0.9 ppm, methylene protons as a broad multiplet around δ 1.2-1.6 ppm, and the α-methylene protons to the carboxyl group as a triplet around δ 2.3 ppm).
-
-
¹³C NMR (CDCl₃):
-
A new peak around δ 170-171 ppm for the carbonyl carbon of the acetate group.
-
A new peak around δ 21 ppm for the methyl carbon of the acetate group.
-
The carbon bearing the acetyloxy group will shift downfield compared to the carbon bearing the hydroxyl group in 12-HSA.
-
-
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogenation should be carried out in a well-ventilated area, behind a safety shield, and by personnel experienced with high-pressure reactions.
-
Raney Nickel is pyrophoric and must be handled with care under a layer of water or ethanol.
-
Acetic anhydride and pyridine are corrosive and have strong odors; work in a fume hood.
-
Concentrated acids and bases are highly corrosive. Handle with extreme care.
This comprehensive protocol provides a robust method for the laboratory-scale synthesis of this compound, enabling researchers to produce this valuable compound for further study and application.
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of 12-Acetoxystearic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Acetoxystearic acid is an acetylated derivative of 12-hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid. Acetylation is a common post-translational modification and can alter the biological activity of lipids, influencing their role in cellular signaling pathways. The analysis of such modified fatty acids is crucial for understanding their function in health and disease. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful platform for the selective and sensitive quantification of this compound in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.
Principle
This method employs reversed-phase liquid chromatography to separate this compound from other matrix components. The analyte is then detected using a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Orbitrap, operating in negative electrospray ionization (ESI) mode. This mode is ideal for carboxylic acids, which readily form [M-H]⁻ ions. Quantification is achieved by comparing the integrated peak area of the analyte to a standard curve generated from authentic standards. High mass accuracy and MS/MS fragmentation data provide confident identification.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Reagents: Formic acid (FA), Ammonium acetate (LC-MS grade)
-
Standard: this compound (analytical standard)
-
Internal Standard (IS): 12-Hydroxystearic acid-d4 or other suitable stable isotope-labeled fatty acid.
-
Columns: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)[1].
-
Equipment: UHPLC system, high-resolution mass spectrometer, microcentrifuge, solvent evaporator.
Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol.
-
Working Stock (10 µg/mL): Dilute the primary stock 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the working stock in a 50:50 methanol:water solution.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of the internal standard in methanol. A working concentration of 100 ng/mL is typically effective.
Sample Preparation (from Plasma)
-
Thaw: Thaw plasma samples on ice.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol, vortex for 30 seconds to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Evaporate: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex and transfer to an LC vial for analysis.
LC-HRMS Parameters
The following tables summarize the recommended starting parameters for the LC-HRMS system. Optimization may be required based on the specific instrument and sample type.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Waters Acquity BEH C18 (2.1x100 mm, 1.7 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 90:10 Acetonitrile:Isopropanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 45°C |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 1.0 | 20 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 20 |
| 18.0 | 20 |
Table 3: High-Resolution Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Instrument | Q Exactive Orbitrap Mass Spectrometer[1] |
| Ionization Mode | ESI Negative |
| Scan Mode | Full MS / dd-MS² (Data-Dependent) |
| Full Scan Range | m/z 100-600 |
| Resolution (Full MS) | 70,000 |
| Resolution (dd-MS²) | 17,500 |
| Precursor Ion [M-H]⁻ | 341.2643 (C₂₀H₃₇O₄⁻) |
| Collision Energy | HCD, Stepped NCE 20, 30, 40 |
| Capillary Voltage | 3.5 kV |
| Capillary Temp. | 320°C |
Table 4: Expected Fragment Ions for this compound
| Fragment Description | Proposed Formula | Calculated m/z |
|---|---|---|
| [M-H-CH₃COOH]⁻ | C₁₈H₃₃O₂⁻ | 281.2486 |
| [M-H-C₆H₁₃]⁻ (cleavage alpha to OH) | C₁₄H₂₄O₄⁻ | 272.1629 |
| [CH₃COO]⁻ | C₂H₃O₂⁻ | 59.0138 |
Data Presentation and Performance
Method performance should be evaluated to ensure reliable quantification. The following table presents expected performance characteristics based on similar lipidomics assays.[2][3][4][5]
Table 5: Method Performance Characteristics
| Parameter | Expected Result |
|---|---|
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL[4][5] |
| Limit of Quantification (LOQ) | ~1.5 ng/mL[4][5] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 90 - 110%[6][7] |
Visualizations
Signaling Pathway Context
The analysis of acetylated fatty acids is relevant in the context of lipid signaling. Fatty acids are precursors to a wide range of signaling molecules that regulate processes like inflammation.
Caption: Generalized pathway of hydroxy and acetoxy fatty acid generation.
Experimental Workflow
A robust and reproducible workflow is essential for accurate lipidomics analysis. The diagram below outlines the key steps from sample collection to data interpretation.
Caption: Standard workflow for LC-HRMS analysis of this compound.
Conclusion
This application note details a robust and sensitive method for the quantification of this compound using liquid chromatography coupled with high-resolution mass spectrometry. The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in lipidomics and drug development. The high selectivity and accuracy of this HRMS-based approach make it an invaluable tool for investigating the biological roles of acetylated fatty acids.
References
- 1. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
Application Notes and Protocols: 12-Acetoxystearic Acid as a Lubricant Additive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 12-Acetoxystearic acid as a lubricant additive. Due to the limited direct experimental data on the tribological performance of this compound, this document summarizes the well-established properties of its precursor, 12-hydroxystearic acid (12-HSA), and discusses the anticipated effects of acetylation on its performance. Detailed experimental protocols for the evaluation of such additives are also provided.
Introduction
12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from castor oil, is widely utilized as a gelling agent and thickener in the manufacturing of lubricating greases, particularly lithium and calcium-based greases.[1][2] Its unique structure, featuring a hydroxyl group on the 12th carbon, allows for the formation of a network structure that imparts desirable rheological properties and thermal stability to lubricants.[2] The acetylation of this hydroxyl group to form this compound is a chemical modification that may alter its physicochemical properties, potentially enhancing its performance as a lubricant additive in specific applications.
The primary rationale for acetylating 12-HSA is to modify its polarity, solubility, and interaction with metal surfaces. The introduction of an acetyl group can lead to changes in viscosity, thermal stability, and boundary lubrication characteristics. While specific performance data for this compound is not extensively available in public literature, the principles of fatty acid chemistry and lubricant technology allow for informed hypotheses regarding its potential benefits. Fatty acids and their derivatives are known to act as friction modifiers by forming adsorbed layers on metal surfaces, reducing friction and wear.[3][4]
Data Presentation
The following tables summarize the known tribological properties of 12-hydroxystearic acid and the potential effects of its acetylation.
Table 1: Tribological Properties of 12-Hydroxystearic Acid (12-HSA) as a Lubricant Additive
| Property | Observation | Base Oil | Test Method | Reference |
| Anti-Wear Performance | Improved anti-wear performance; reduced wear scar diameter. | Vegetable Oils (Castor, Sesame) | Four-Ball Tribometer | [5] |
| Friction Reduction | Acts as a friction modifier by forming a protective layer on metal surfaces. | General Lubricants | Not Specified | [5] |
| Thickening/Gelling Agent | Widely used to manufacture lithium, barium, and calcium multi-purpose greases. | Grease Formulations | Not Specified | [1] |
| Thermal Stability | Provides wide temperature range stability in greases. | Grease Formulations | Not Specified | [1] |
| Water Resistance | Imparts excellent resistance to water in grease formulations. | Grease Formulations | Not Specified | [1] |
Table 2: Anticipated Effects of Acetylation on the Properties of 12-Hydroxystearic Acid as a Lubricant Additive
| Property | Expected Effect of Acetylation | Rationale |
| Solubility | Increased solubility in non-polar base oils. | The acetyl group reduces the polarity of the molecule, potentially improving its miscibility with hydrocarbon-based lubricants. |
| Viscosity | Potential alteration of the viscosity index of the base oil. | Esterification of fatty acids is a common method to produce bio-based lubricants with tailored viscosity profiles.[6] |
| Thermal Stability | May exhibit altered thermal and oxidative stability. | The modification of the hydroxyl group can affect the molecule's degradation pathways at elevated temperatures. |
| Friction and Wear | Potential for enhanced friction reduction and anti-wear properties. | Changes in molecular polarity and structure can influence the formation and effectiveness of the boundary lubricating film on metal surfaces. |
| Hydrophobicity | Increased hydrophobicity. | The replacement of a hydroxyl group with an acetyl group generally increases the non-polar character of a molecule. |
Experimental Protocols
The following protocols describe the synthesis of this compound and its subsequent evaluation as a lubricant additive.
3.1. Synthesis of this compound
This protocol describes a general method for the acetylation of 12-hydroxystearic acid.
-
Materials:
-
12-Hydroxystearic acid (12-HSA)
-
Acetic anhydride
-
Pyridine (or another suitable catalyst)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 12-hydroxystearic acid in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution, followed by the slow addition of acetic anhydride. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Quench the reaction by adding a dilute solution of hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
-
3.2. Evaluation of Tribological Properties using a Four-Ball Wear Tester
This protocol is based on the ASTM D4172 standard for determining the wear preventive characteristics of a lubricating fluid.
-
Apparatus:
-
Four-Ball Wear Tester
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Microscope for measuring wear scar diameter
-
Torque wrench
-
-
Procedure:
-
Thoroughly clean the four steel balls, the test cup, and the lock ring with a suitable solvent and dry them.
-
Place three of the steel balls in the test cup and secure them with the lock ring.
-
Pour the lubricant sample (base oil with and without this compound at a specified concentration) into the test cup to a level that covers the three stationary balls.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the test cup onto the tester and apply the desired load (e.g., 392 N or 40 kgf).
-
Start the motor and run the test at a specified speed (e.g., 1200 rpm) and temperature (e.g., 75 °C) for a set duration (e.g., 60 minutes).
-
After the test, disassemble the apparatus and clean the three stationary balls.
-
Measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) to the nearest 0.01 mm.
-
Calculate the average wear scar diameter.
-
Compare the average wear scar diameter of the lubricant with and without the this compound additive. A smaller wear scar indicates better anti-wear properties.
-
3.3. Evaluation of Rheological Properties
This protocol outlines the measurement of the viscosity of the lubricant.
-
Apparatus:
-
Rotational viscometer or rheometer
-
-
Procedure:
-
Calibrate the viscometer/rheometer according to the manufacturer's instructions.
-
Place the lubricant sample into the sample holder of the instrument.
-
Set the desired temperature for the measurement.
-
Measure the viscosity of the lubricant at various shear rates to determine its flow behavior (Newtonian or non-Newtonian).
-
Repeat the measurements at different temperatures to determine the viscosity index of the lubricant.
-
Compare the rheological properties of the base oil with and without the this compound additive to assess its effect on viscosity and flow characteristics.
-
Mandatory Visualization
The following diagrams illustrate the synthesis of this compound and the experimental workflow for its evaluation.
Caption: Synthesis of this compound from 12-Hydroxystearic Acid.
Caption: Experimental workflow for evaluating this compound as a lubricant additive.
References
- 1. 12-HYDROXY STEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. 12-HYDROXY STEARIC ACID (12-HSA) - Ataman Kimya [atamanchemicals.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tailoring Synthetic Pelargonic Acid Esters for Bio-Based Lubricant Applications: Exploring the Relationship between Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 12-Acetoxystearic Acid in Cosmetic and Personal Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to 12-Acetoxystearic Acid
This compound is the acetylated derivative of 12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from the hydrogenation of castor oil.[1][2] While 12-HSA is a well-established ingredient in the cosmetics industry, valued for its emollient, thickening, and surfactant properties, specific data on this compound is less prevalent in publicly available literature.[2][3]
It is hypothesized that this compound functions as a pro-drug in topical formulations. The acetylation of the hydroxyl group may enhance its lipophilicity, potentially improving its penetration into the stratum corneum. Once absorbed, it is presumed to be hydrolyzed by cutaneous esterases, releasing 12-Hydroxystearic acid and acetic acid, thereby delivering the therapeutic benefits of 12-HSA to the skin.[4]
The primary functions and potential benefits of this compound, through the delivery of 12-HSA, in cosmetic and personal care formulations include:
-
Emolliency and Moisturization: It can impart a soft and smooth feel to the skin.[2][5]
-
Skin Barrier Enhancement: Fatty acids are crucial components of the skin's lipid barrier, and topical application can help improve barrier function.[6][7]
-
Texture Modification: It can act as a thickener and structurant in emulsions and anhydrous systems, contributing to a desirable product rheology.[1]
-
Anti-Aging Properties: Studies on the related 10-Hydroxystearic acid have shown it can stimulate collagen synthesis and reduce the appearance of pores and age spots.[8]
-
Modulation of Cutaneous Immunity: Research indicates that 12-HSA can stimulate keratinocytes to secrete antimicrobial peptides, enhancing the skin's innate immune defense.[3][6]
Data Presentation: Formulation and Performance Characteristics
The following tables summarize the typical physical properties of this compound and its performance characteristics in cosmetic formulations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| INCI Name | Acetoxy Stearic Acid |
| CAS Number | 1069-92-7 |
| Molecular Formula | C20H38O4 |
| Molecular Weight | 342.51 g/mol |
| Appearance | Off-white to pale yellow waxy solid |
| Melting Point | ~ 60-70 °C |
| Solubility | Soluble in oils, esters, and organic solvents; Insoluble in water |
| Acid Value | 160-175 mg KOH/g |
| Saponification Value | 240-255 mg KOH/g |
Table 2: Use Levels and Performance in Various Formulations
| Formulation Type | Recommended Use Level (%) | Primary Function | Expected Performance Characteristics |
| Creams and Lotions | 1 - 5% | Emollient, Thickener, Barrier Repair | Improves texture, reduces transepidermal water loss (TEWL), enhances skin softness. |
| Lipsticks & Lip Balms | 2 - 10% | Structurant, Emollient | Provides structure and glide, improves pigment dispersion, and moisturizes lips. |
| Anhydrous Serums | 0.5 - 3% | Emollient, Penetration Enhancer | Provides a non-greasy, silky feel; may improve the delivery of other active ingredients. |
| Cleansing Balms | 5 - 15% | Surfactant, Emollient | Melts on contact with skin to dissolve makeup and impurities, rinses off with water. |
| Deodorant Sticks | 3 - 8% | Gelling Agent, Emollient | Structures the stick and provides a smooth application. |
Table 3: Efficacy Data (Hypothetical, based on 12-HSA benefits)
| Parameter | Test Formulation (3% this compound in o/w cream) | Placebo (o/w cream without active) | % Improvement vs. Placebo |
| Skin Hydration (Corneometer units) | 75.2 ± 5.1 | 62.8 ± 4.9 | 19.7% |
| Transepidermal Water Loss (g/m²/h) | 8.3 ± 1.2 | 11.5 ± 1.5 | -27.8% |
| Skin Elasticity (Cutometer R2 value) | 0.78 ± 0.05 | 0.71 ± 0.06 | 9.9% |
| Reduction in Pore Size (Image Analysis) | -15.4% ± 3.2% | -3.1% ± 2.8% | 12.3% |
Experimental Protocols
Formulation Protocol: Oil-in-Water (O/W) Cream
This protocol describes the preparation of a basic O/W cream to evaluate the performance of this compound.
Materials:
-
Oil Phase:
-
This compound: 3.0%
-
Cetearyl Alcohol: 2.0%
-
Glyceryl Stearate: 2.0%
-
Caprylic/Capric Triglyceride: 8.0%
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0%
-
Xanthan Gum: 0.2%
-
-
Preservative System:
-
Phenoxyethanol (and) Ethylhexylglycerin: 1.0%
-
-
pH Adjuster:
-
Citric Acid or Sodium Hydroxide (as needed)
-
Procedure:
-
Combine the components of the oil phase in a primary beaker and heat to 75°C with gentle stirring until all components are melted and uniform.
-
In a separate beaker, combine the water and glycerin of the water phase and heat to 75°C. Disperse the xanthan gum into the heated water phase with propeller mixing until fully hydrated.
-
Slowly add the oil phase to the water phase with continuous homogenization for 3-5 minutes to form a uniform emulsion.
-
Begin cooling the emulsion while stirring with a sweep-action mixer.
-
At 40°C, add the preservative system and mix until uniform.
-
Adjust the pH to 5.0-6.0 if necessary.
-
Continue cooling and mixing until the cream reaches room temperature.
Efficacy Evaluation Protocol: In-Vivo Skin Hydration and Barrier Function
This protocol outlines a human clinical study to assess the impact of a formulation containing this compound on skin hydration and barrier function.
Study Design:
-
Subjects: 20 healthy volunteers with dry to normal skin.
-
Test Product: O/W cream with 3% this compound.
-
Control: Placebo O/W cream.
-
Duration: 4 weeks.
-
Methodology: Double-blind, randomized, controlled study.
Procedure:
-
Baseline Measurements (Day 0): Before product application, measure skin hydration using a Corneometer and Transepidermal Water Loss (TEWL) using a Tewameter on designated test sites on the forearms.
-
Product Application: Subjects apply the assigned product to the designated test site twice daily for 4 weeks.
-
Follow-up Measurements: Repeat the Corneometer and Tewameter measurements at Week 2 and Week 4.
-
Data Analysis: Compare the changes in skin hydration and TEWL from baseline for both the test and placebo groups. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism by which this compound is delivered to the skin and exerts its effects.
Caption: Proposed mechanism of this compound delivery and action in the skin.
Experimental Workflow for Efficacy Testing
This diagram outlines the workflow for the clinical evaluation of a cosmetic formulation containing this compound.
Caption: Workflow for in-vivo efficacy testing of this compound formulation.
Safety and Regulatory Considerations
12-Hydroxystearic acid has been deemed safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel.[1] Given that this compound is expected to hydrolyze to 12-HSA in the skin, a similar safety profile is anticipated. However, as with any new ingredient, it is recommended to conduct standard safety and stability testing on the final formulation, including:
-
Patch testing for irritation potential.
-
Stability testing under various temperature and light conditions.
-
Microbial challenge testing.
Formulators should also ensure compliance with regional cosmetic regulations regarding ingredient disclosure and claims substantiation.
References
- 1. cir-safety.org [cir-safety.org]
- 2. acme-hardesty.com [acme-hardesty.com]
- 3. researchgate.net [researchgate.net]
- 4. 12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER | 330198-91-9 | Benchchem [benchchem.com]
- 5. cir-safety.org [cir-safety.org]
- 6. researchgate.net [researchgate.net]
- 7. Topically applied, fatty acid-containing formulations provide superior barrier benefits in an ex vivo tape-stripped skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
12-Acetoxystearic Acid: A Bio-Based Plasticizer for Polymer Formulations
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
12-Acetoxystearic acid, a derivative of 12-hydroxystearic acid (12-HSA), presents a promising bio-based alternative to traditional phthalate plasticizers in polymer research and development. Derived from castor oil, 12-HSA is a saturated fatty acid that can be chemically modified to enhance its properties for various applications.[1] The acetylation of the hydroxyl group on 12-HSA to form this compound can potentially improve its compatibility and plasticizing efficiency in polar polymers such as polyvinyl chloride (PVC). This document provides an overview of its potential applications, detailed experimental protocols for its synthesis and evaluation, and expected performance data based on analogous bio-based plasticizers.
Mechanism of Action
Plasticizers are additives that increase the flexibility and workability of a material by decreasing the glass-transition temperature (Tg) of the polymer.[2] The proposed mechanism for this compound as a plasticizer involves the insertion of its long, flexible aliphatic chain between the rigid polymer chains. This spacing reduces the intermolecular forces between the polymer chains, allowing them to move more freely and imparting flexibility to the material. The polar acetyl group may enhance compatibility with polar polymers like PVC.[2]
Data Presentation: Expected Performance in PVC
| Property | Test Method | Unplasticized PVC | PVC with 40 phr of this compound (Expected) |
| Mechanical Properties | |||
| Tensile Strength (MPa) | ASTM D638 | 50 - 60 | 20 - 30 |
| Elongation at Break (%) | ASTM D638 | < 10 | 250 - 350 |
| Shore A Hardness | ASTM D2240 | > 100 | 80 - 90 |
| Thermal Properties | |||
| Glass Transition Temp. (°C) | ASTM D3418 (DSC) | 80 - 85 | 25 - 35 |
| Migration Resistance | |||
| Weight Loss (%) in Hexane | ASTM D1239 | N/A | < 2 |
| Weight Loss (%) in Water | ASTM D1239 | N/A | < 0.5 |
Experimental Protocols
Synthesis of this compound
This protocol describes the acetylation of 12-hydroxystearic acid using acetic anhydride.
Materials:
-
12-Hydroxystearic acid (1 mole)
-
Acetic anhydride (1.2 moles)
-
Pyridine (catalytic amount)
-
Toluene (solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 12-hydroxystearic acid in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
Preparation of Plasticized PVC Films
This protocol outlines the preparation of PVC films plasticized with this compound using a two-roll mill.
Materials:
-
PVC resin (K-value 67)
-
This compound (plasticizer)
-
Thermal stabilizer (e.g., a Ca/Zn stabilizer)
-
Two-roll mill
-
Hydraulic press
-
Molding plates
Procedure:
-
Formulate the PVC blend: 100 parts PVC resin, 40 parts this compound, and 2 parts thermal stabilizer.
-
Pre-heat the two-roll mill to 160-170°C.
-
Add the PVC resin to the hot mill and allow it to form a band.
-
Gradually add the this compound and thermal stabilizer to the molten PVC.
-
Mill the compound for 5-10 minutes until a homogeneous sheet is formed.
-
Remove the sheet from the mill and cut it into appropriate sizes for press molding.
-
Pre-heat the hydraulic press to 170-180°C.
-
Place the PVC sheet between two molding plates and press at a low pressure for 2-3 minutes, followed by a high pressure for 3-5 minutes.
-
Cool the pressed film under pressure to room temperature.
-
Remove the film from the mold and condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Evaluation of Plasticizer Performance
The following standard tests should be performed to evaluate the effectiveness of this compound as a plasticizer.
-
Mechanical Properties:
-
Tensile Strength and Elongation at Break: ASTM D638 - Use a universal testing machine to determine the tensile properties of the plasticized PVC films.
-
Hardness: ASTM D2240 - Measure the Shore A hardness of the films using a durometer.
-
-
Thermal Properties:
-
Glass Transition Temperature (Tg): ASTM D3418 - Use Differential Scanning Calorimetry (DSC) to determine the Tg of the plasticized PVC.
-
-
Migration Resistance:
-
Solvent Extraction: ASTM D1239 - Measure the weight loss of the plasticized film after immersion in a specific solvent (e.g., hexane, water) for a defined period.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Application Note and Protocol: Preparation of 12-Acetoxystearic Acid Samples for Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Acetoxystearic acid is a derivative of stearic acid, a long-chain saturated fatty acid. Its structure incorporates an acetoxy group at the 12th carbon position, which imparts distinct physical and chemical properties relevant in various fields, including pharmaceuticals, cosmetics, and material sciences. Accurate spectroscopic analysis is crucial for its characterization, purity assessment, and elucidation of its role in biological or chemical systems. This document provides detailed protocols for the preparation of this compound samples for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Analysis Overview
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. This is essential for confirming the presence and position of the acetoxy group.
-
FTIR Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. Characteristic peaks for the carboxylic acid and ester functional groups are expected.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation analysis.
Experimental Protocols
General Sample Handling and Purity Considerations
For accurate spectroscopic data, it is imperative that the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. If necessary, the compound should be purified by techniques such as column chromatography or recrystallization prior to analysis. Always handle the sample with clean, dry labware to avoid contamination.
NMR Spectroscopy Sample Preparation
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipette and pipette tips
-
Glass wool or a syringe filter
Protocol:
-
Weighing the Sample: Accurately weigh the required amount of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d is a common choice for fatty acids due to its good dissolving power.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If the sample does not dissolve readily, gentle warming in a water bath may be applied.
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe fitted with a filter.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
-
Instrument Analysis: The sample is now ready for analysis in the NMR spectrometer.
FTIR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR)
Materials:
-
This compound (a small amount, typically a few milligrams)
-
Spatula
-
ATR-FTIR spectrometer
Protocol:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal is clean. This is typically done by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
Applying Pressure: Use the spectrometer's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the FTIR spectrum of the sample.
-
Cleaning: After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.
Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)
Materials:
-
This compound (approximately 1 mg)
-
High-purity solvent (e.g., methanol, acetonitrile, or a mixture)
-
Vial
-
Pipette and pipette tips
-
Syringe filter (if necessary)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound by dissolving approximately 1 mg of the sample in 1 mL of a suitable high-purity solvent. This creates a concentration of about 1 mg/mL.
-
Dilution: For ESI-MS, a much lower concentration is required. Dilute the stock solution to a final concentration of 1-10 µg/mL. This can be done by serial dilution. For example, take 10 µL of the stock solution and dilute it to 1 mL with the solvent.
-
Filtration (Optional): If any solid particles are visible, filter the final diluted solution using a syringe filter to prevent clogging of the MS instrument's tubing.
-
Sample Infusion/Injection: The prepared sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or by injection into a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS).
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.87 | m | 1H | CH-OAc |
| ~2.34 | t | 2H | CH₂-COOH |
| ~2.04 | s | 3H | O=C-CH₃ |
| ~1.62 | m | 2H | CH₂-CH₂-COOH |
| ~1.50 | m | 2H | CH₂-CH-OAc |
| ~1.25 | br s | ~22H | (CH₂)₁₁ |
| ~0.88 | t | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~179.4 | COOH |
| ~170.7 | O=C-O |
| ~74.2 | CH-OAc |
| ~34.8 | CH₂-CH-OAc |
| ~34.1 | CH₂-COOH |
| ~31.8 - 22.6 | (CH₂)₁₄ |
| ~21.2 | O=C-CH₃ |
| ~14.1 | CH₃ |
Table 3: Expected FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2917, ~2849 | Strong | C-H stretching (alkane) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1705 | Strong | C=O stretching (carboxylic acid dimer) |
| ~1465 | Medium | C-H bending (alkane) |
| ~1240 | Strong | C-O stretching (ester) |
| ~940 | Broad, Medium | O-H bending (carboxylic acid dimer) |
Table 4: Expected Mass Spectrometry Data for this compound (Negative Ion Mode ESI)
| m/z | Ion |
| 341.2690 | [M-H]⁻ |
| 281.2483 | [M-H-CH₃COOH]⁻ |
Visualizations
The following diagrams illustrate the experimental workflows for preparing this compound for spectroscopic analysis.
Caption: Workflow for NMR Sample Preparation.
Caption: Workflow for FTIR-ATR Sample Preparation.
Caption: Workflow for Mass Spectrometry Sample Preparation.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the preparation of this compound for analysis by NMR, FTIR, and Mass Spectrometry. Adherence to these procedures will enable researchers to obtain high-quality spectroscopic data, facilitating accurate structural characterization and purity assessment of this important fatty acid derivative. The provided tables of expected spectroscopic data serve as a valuable reference for data interpretation.
Application Notes and Protocols for the Enzymatic Synthesis of 12-Acetoxystearic Acid Using Lipase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 12-acetoxystearic acid, a valuable specialty chemical with applications in various industries, including pharmaceuticals and cosmetics. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical synthesis methods.
Introduction
This compound is a derivative of 12-hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid obtained from the hydrogenation of ricinoleic acid from castor oil. The introduction of an acetyl group at the 12-position modifies the physicochemical properties of the parent molecule, enhancing its potential for various applications. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and acetylation reactions with high regio- and enantioselectivity under mild reaction conditions. This makes them ideal catalysts for the synthesis of this compound, minimizing byproduct formation and energy consumption.
The enzymatic acetylation of 12-hydroxystearic acid is a transesterification reaction where an acyl donor, such as vinyl acetate or acetic anhydride, provides the acetyl group that is transferred to the hydroxyl group of 12-HSA, catalyzed by a lipase. Immobilized lipases, particularly Candida antarctica lipase B (CALB), are often preferred due to their high stability, activity, and reusability.[1][2]
Data Presentation
Table 1: Comparison of Lipases for the Esterification of 12-Hydroxystearic Acid
| Lipase Source | Immobilization/Form | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Candida antarctica Lipase A (CALA) | --- | Palmitic Acid | Toluene | 60 | 24 | >95 | ChemRxiv (2023) |
| Candida rugosa | --- | Palmitic Acid | Toluene | 60 | 24 | ~80 | ChemRxiv (2023) |
| Rhizomucor miehei | Immobilized (Lipozyme IM) | 1-Octanol | Hexane | 30 | 3 | ~80 | JAOCS (2000) |
| Candida antarctica Lipase B (Novozym 435) | Immobilized | 1-Octanol | Hexane | 30 | >3 | Not specified | JAOCS (2000) |
| Porcine Pancreas Lipase | --- | Butyric Acid | Hexane | 30 | 30 | >90 | Longdom (2017) |
Note: Data for the direct acetylation to this compound is limited; this table presents data for the esterification of 12-HSA with other acyl donors to indicate lipase suitability. CALA and CALB show high activity towards the secondary alcohol of 12-HSA.
Table 2: Effect of Acyl Donor on Lipase-Catalyzed Acetylation
| Acyl Donor | Lipase | Key Advantages | Key Disadvantages | Typical Molar Ratio (Acyl Donor:Substrate) | Reference |
| Vinyl Acetate | Candida antarctica Lipase B (Novozym 435) | Irreversible reaction due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde, driving the equilibrium towards product formation. | More expensive than acetic anhydride. | 3:1 to 5:1 | [3][4][5] |
| Acetic Anhydride | Candida antarctica Lipase B (Novozym 435), Thermomyces lanuginosus Lipase (Lipozyme TL IM) | Highly reactive, leading to faster reaction rates.[6] | Can lead to enzyme inactivation; produces acetic acid as a byproduct which can lower the pH and inhibit the enzyme.[6] | 1:1 to 5:1 | [6] |
Experimental Protocols
Lipase Screening Protocol
Objective: To identify the most effective lipase for the acetylation of 12-hydroxystearic acid.
Materials:
-
12-Hydroxystearic acid (12-HSA)
-
Vinyl acetate
-
A selection of lipases (e.g., Candida antarctica Lipase B (Novozym 435), Candida rugosa lipase, Rhizomucor miehei lipase, Porcine Pancreas Lipase)
-
Organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))
-
Molecular sieves (3 Å or 5 Å), activated
-
Reaction vials (e.g., 2 mL glass vials with screw caps)
-
Orbital shaker incubator
-
Analytical balance
-
GC-MS or HPLC for analysis
Procedure:
-
In a 2 mL glass vial, weigh 30 mg of 12-hydroxystearic acid (approx. 0.1 mmol).
-
Add 1 mL of the chosen organic solvent.
-
Add vinyl acetate in a 3:1 molar ratio to 12-HSA (approx. 26 mg, 0.3 mmol).
-
Add 10 mg of the lipase to be tested.
-
Add a few activated molecular sieves to adsorb water produced during the reaction.
-
Seal the vial tightly and place it in an orbital shaker incubator at 37-60°C with shaking at 200-250 rpm.
-
Run the reaction for 24-48 hours.
-
After the reaction, take a sample of the supernatant for analysis.
-
Analyze the sample by GC-MS or HPLC to determine the conversion of 12-HSA to this compound.
Optimized Protocol for the Synthesis of this compound
Objective: To synthesize this compound with high yield using an optimized protocol. This protocol is based on the high efficiency of Candida antarctica Lipase B (Novozym 435).[3][4]
Materials:
-
12-Hydroxystearic acid (12-HSA)
-
Vinyl acetate
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Methyl tert-butyl ether (MTBE)
-
Molecular sieves (5 Å), activated
-
Reaction flask (e.g., 50 mL round-bottom flask)
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for column chromatography
Procedure:
-
Dissolve 1 g of 12-hydroxystearic acid in 20 mL of MTBE in a 50 mL round-bottom flask.
-
Add vinyl acetate in a 3:1 molar ratio to 12-HSA.
-
Add 100 mg of Novozym 435 (10% w/w of the substrate).
-
Add 1 g of activated 5 Å molecular sieves.
-
Seal the flask and stir the reaction mixture at 40°C for 48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Once the reaction is complete, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane:ethyl acetate as the eluent.
-
Combine the fractions containing the pure this compound and evaporate the solvent to obtain the final product.
-
Characterize the product using NMR, IR, and mass spectrometry.
Analytical Method: GC-MS Analysis
Objective: To quantify the conversion of 12-hydroxystearic acid to this compound.
Derivatization (for GC-MS analysis of the acid):
-
Take a small aliquot of the reaction mixture and evaporate the solvent.
-
Add a derivatizing agent such as BF3-Methanol and heat at 80°C for 10 minutes to convert the carboxylic acid to its methyl ester for better volatility and chromatographic separation.[7]
-
Alternatively, use a silylating agent like BSTFA.
GC-MS Conditions:
-
GC System: Agilent 7890A or similar
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5975C or similar
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
The conversion can be calculated by comparing the peak area of the product (this compound methyl ester) to the sum of the peak areas of the reactant (12-hydroxystearic acid methyl ester) and the product.
Visualizations
Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.
Caption: Simplified reaction scheme for the enzymatic acetylation of 12-hydroxystearic acid.
References
- 1. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 12-Acetoxystearic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 12-Acetoxystearic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the esterification of 12-Hydroxystearic acid with acetic anhydride. This reaction is typically catalyzed by an acid catalyst.[1]
Q2: What are the key factors that influence the yield of the reaction?
A2: The primary factors that affect the yield of this compound synthesis are:
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Molar ratio of reactants: The ratio of 12-Hydroxystearic acid to acetic anhydride.
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Type and concentration of catalyst: The choice of acid catalyst and its amount.
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Reaction temperature: The temperature at which the reaction is carried out.
-
Reaction time: The duration of the reaction.
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Purity of reactants and solvent: Impurities can lead to side reactions and lower yields.
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Efficient removal of byproducts: Removal of acetic acid formed during the reaction can drive the equilibrium towards product formation.
Q3: What are some common side reactions that can occur?
A3: A potential side reaction is the self-esterification of 12-Hydroxystearic acid, where the carboxyl group of one molecule reacts with the hydroxyl group of another, forming a dimer or polymer.[2] Using an appropriate excess of the acetylating agent can help to minimize this.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the 12-Hydroxystearic acid spot and the appearance of the this compound product spot. Another method is to determine the acid value of the reaction mixture at different time intervals; the acid value decreases as the reaction proceeds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Impure reactants or solvent. 5. Incorrect molar ratio of reactants. | 1. Use a fresh, active catalyst at an appropriate concentration (see tables below). 2. Increase the reaction temperature within the optimal range. 3. Extend the reaction time and monitor progress. 4. Ensure reactants and solvent are of high purity and dry. 5. Adjust the molar ratio of 12-Hydroxystearic acid to acetic anhydride. |
| Product is difficult to purify | 1. Presence of unreacted starting materials. 2. Formation of byproducts (e.g., self-esterification products). 3. Residual catalyst. | 1. Optimize reaction conditions to ensure complete conversion. 2. Use an appropriate excess of acetic anhydride to minimize self-esterification. 3. Neutralize and wash the reaction mixture thoroughly to remove the catalyst. Recrystallization or column chromatography may be necessary for high purity. |
| Inconsistent Results | 1. Variations in reaction conditions. 2. Inconsistent quality of starting materials. 3. Atmospheric moisture affecting the reaction. | 1. Maintain strict control over all reaction parameters (temperature, time, stirring speed). 2. Use starting materials from the same batch or with consistent specifications. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
Quantitative Data for Yield Optimization
The following tables provide quantitative data on the factors affecting the yield of the esterification of 12-Hydroxystearic acid. This data is adapted from a study on the synthesis of 12-Acryloyloxystearic acid, a structurally similar compound, and should serve as a strong starting point for the optimization of this compound synthesis.
Table 1: Effect of Molar Ratio of 12-Hydroxystearic Acid to Acylating Agent on Yield
Reaction Conditions: p-toluenesulfonic acid catalyst (0.5 wt%), 70°C, 4 hours.
| Molar Ratio (12-HSA : Acylating Agent) | Yield (%) |
| 1 : 1.0 | 85.2 |
| 1 : 1.2 | 90.5 |
| 1 : 1.5 | 94.8 |
| 1 : 1.8 | 95.1 |
| 1 : 2.0 | 95.3 |
Table 2: Effect of Catalyst (p-toluenesulfonic acid) Dosage on Yield
Reaction Conditions: Molar ratio of 12-HSA to Acylating Agent of 1:1.5, 70°C, 4 hours.
| Catalyst Dosage (wt%) | Yield (%) |
| 0.3 | 88.7 |
| 0.5 | 94.8 |
| 0.7 | 95.2 |
| 0.9 | 95.5 |
| 1.1 | 95.6 |
Table 3: Effect of Reaction Temperature on Yield
Reaction Conditions: Molar ratio of 12-HSA to Acylating Agent of 1:1.5, p-toluenesulfonic acid catalyst (0.5 wt%), 4 hours.
| Temperature (°C) | Yield (%) |
| 60 | 89.3 |
| 65 | 92.1 |
| 70 | 94.8 |
| 75 | 93.5 |
| 80 | 92.7 |
Table 4: Effect of Reaction Time on Yield
Reaction Conditions: Molar ratio of 12-HSA to Acylating Agent of 1:1.5, p-toluenesulfonic acid catalyst (0.5 wt%), 70°C.
| Time (hours) | Yield (%) |
| 2 | 87.6 |
| 3 | 91.4 |
| 4 | 94.8 |
| 5 | 93.9 |
| 6 | 93.2 |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is based on the optimization data for a similar esterification reaction and provides a robust starting point for achieving high yields.
Materials:
-
12-Hydroxystearic acid (1 mole equivalent)
-
Acetic anhydride (1.5 mole equivalents)
-
p-toluenesulfonic acid (0.5% by weight of 12-Hydroxystearic acid)
-
Toluene (or another suitable azeotropic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if using an azeotropic solvent to remove acetic acid), add 12-Hydroxystearic acid and the solvent.
-
Addition of Reagents: Begin stirring and add the p-toluenesulfonic acid catalyst, followed by the dropwise addition of acetic anhydride.
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 4 hours. If using a Dean-Stark trap, monitor the collection of the azeotrope.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic anhydride. Check the pH of the aqueous layer to ensure it is basic.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield of this compound synthesis.
References
Technical Support Center: Acetylation of 12-Hydroxystearic Acid
Welcome to the technical support center for the acetylation of 12-hydroxystearic acid (12-HSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the acetylation of 12-hydroxystearic acid?
A1: The most prevalent and straightforward method for the acetylation of 12-hydroxystearic acid is the reaction with acetic anhydride, often in the presence of a base catalyst like pyridine.[1][2] This reaction efficiently converts the secondary hydroxyl group at the C-12 position to an acetate ester.
Q2: Why is a catalyst used in the acetylation of 12-HSA with acetic anhydride?
A2: While the reaction can proceed without a catalyst, it is often slow. A basic catalyst, such as pyridine, serves to deprotonate the hydroxyl group, increasing its nucleophilicity and thereby accelerating the rate of reaction with acetic anhydride.[2] Acid catalysts can also be employed to activate the acetic anhydride.
Q3: Can the carboxylic acid group of 12-HSA react with acetic anhydride?
A3: While it is possible for a carboxylic acid to react with an acid anhydride to form a mixed anhydride, the acetylation of the hydroxyl group is generally the favored reaction under typical conditions. The hydroxyl group is a more effective nucleophile than the carboxylate anion in this context. However, under forcing conditions or with specific catalysts, side reactions involving the carboxylic acid can occur.
Q4: How can I monitor the progress of the acetylation reaction?
A4: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC).[1][2][3] The acetylated product, 12-acetoxystearic acid, will have a higher Rf value (be less polar) than the starting material, 12-hydroxystearic acid. Staining with a suitable reagent, such as vanillin, can help visualize the spots.[3]
Q5: What are the expected spectroscopic changes upon successful acetylation of 12-HSA?
A5: Successful acetylation can be confirmed by spectroscopic methods:
-
FT-IR: The broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) in 12-HSA will disappear, and a new strong C=O stretching band for the ester will appear around 1735-1745 cm⁻¹. The C=O stretch of the carboxylic acid will remain (around 1700 cm⁻¹).[4][5]
-
¹H NMR: A new singlet peak will appear around 2.0-2.1 ppm, corresponding to the methyl protons of the acetyl group. The multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C-12) will shift downfield.
-
¹³C NMR: A new carbonyl carbon signal for the acetate group will appear around 170 ppm, and the signal for the carbon at the C-12 position will also shift.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the acetylated product | 1. Inactive reagents: Acetic anhydride may have hydrolyzed due to moisture. Pyridine may be wet. 2. Insufficient reaction time or temperature. 3. Ineffective catalysis. | 1. Use freshly opened or distilled acetic anhydride and dry pyridine. 2. Increase the reaction time and/or temperature. Monitor the reaction by TLC to determine the optimal duration. 3. Ensure the appropriate stoichiometric amount of catalyst is used. Consider using a more potent catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts alongside pyridine. |
| Presence of multiple spots on TLC, indicating byproducts | 1. Formation of mixed anhydride: The carboxylic acid group may have reacted with acetic anhydride. 2. Dehydration: Elimination of water from the hydroxyl group could occur at high temperatures, especially with acid catalysts. 3. Polymerization: Intermolecular esterification between 12-HSA molecules can lead to oligomers or polymers, particularly at elevated temperatures.[6] | 1. Use milder reaction conditions (e.g., lower temperature). The mixed anhydride is often unstable and may revert to the starting material upon workup. 2. Avoid high temperatures and strong acidic conditions. 3. Use a stoichiometric amount of acetylating agent and avoid prolonged heating. |
| Difficulty in purifying the product | 1. Similar polarity of starting material and product: Although the acetylated product is less polar, complete separation by column chromatography can be challenging due to the long fatty acid chain. 2. Presence of acetic acid and pyridine in the final product. 3. Formation of emulsions during aqueous workup. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. During workup, wash the organic layer with dilute HCl to remove pyridine and then with saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.[1] 3. Use a brine wash to help break up emulsions. Centrifugation can also be employed to separate the layers. |
| Hydrolysis of the acetylated product | 1. Exposure to acidic or basic conditions during workup or storage. 2. Presence of water in solvents or reagents. | 1. Neutralize the reaction mixture carefully during workup and ensure the final product is stored in a dry, neutral environment. 2. Use anhydrous solvents and reagents. |
Experimental Protocols
General Protocol for Acetylation of 12-Hydroxystearic Acid
This protocol is a general guideline and may require optimization for specific experimental setups and desired scales.
Materials:
-
12-Hydroxystearic Acid (12-HSA)
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 12-hydroxystearic acid (1 equivalent) in anhydrous dichloromethane or another suitable solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Data Presentation
Table 1: Typical Reaction Parameters for Acetylation of 12-Hydroxystearic Acid
| Parameter | Value/Condition | Notes |
| Reactant Ratio (12-HSA:Acetic Anhydride) | 1 : 1.5 to 1 : 2 | An excess of acetic anhydride is typically used to drive the reaction to completion. |
| Catalyst | Pyridine | Acts as both a catalyst and a solvent. |
| Catalyst Loading | 2-3 equivalents | Can also be used as the solvent. |
| Solvent | Dichloromethane, Chloroform, or neat Pyridine | Ensure the solvent is anhydrous. |
| Temperature | 0 °C to Room Temperature | Higher temperatures may increase the rate but can also lead to side reactions. |
| Reaction Time | 2 - 24 hours | Monitor by TLC for completion. |
Table 2: Analytical Data for 12-Hydroxystearic Acid and this compound
| Analysis | 12-Hydroxystearic Acid | This compound |
| Appearance | White to off-white solid | Colorless to pale yellow oil or waxy solid |
| FT-IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~1700 (C=O stretch, carboxylic acid)[4][5] | ~1740 (C=O stretch, ester), ~1700 (C=O stretch, carboxylic acid), absence of broad O-H stretch |
| ¹H NMR (CDCl₃, δ ppm) | ~3.6 (m, 1H, -CH(OH)-), ~2.3 (t, 2H, -CH₂COOH) | ~4.8 (m, 1H, -CH(OAc)-), ~2.3 (t, 2H, -CH₂COOH), ~2.0 (s, 3H, -OCOCH₃) |
| TLC (typical Rf) | Lower Rf | Higher Rf |
Visualizations
Caption: Experimental workflow for the acetylation of 12-hydroxystearic acid.
Caption: Simplified mechanism of pyridine-catalyzed acetylation.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DE10054480A1 - Process for the production of 12-hydroxystearic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 12-Acetoxystearic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 12-Acetoxystearic acid following its synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | The chosen solvent system is not optimal, leading to co-crystallization of impurities. | - Screen a variety of solvent systems. Good starting points for fatty acids include acetone, or mixtures like petroleum ether with a small amount of a more polar solvent like methylene chloride.[1]- Ensure the crude product is fully dissolved at an elevated temperature and allowed to cool slowly to promote the formation of pure crystals.- Perform a second recrystallization step. |
| The cooling process was too rapid, trapping impurities within the crystal lattice. | - Allow the crystallization solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator. | |
| Incomplete removal of mother liquor from the crystals. | - Wash the filtered crystals with a small amount of the cold recrystallization solvent.- Ensure the crystals are thoroughly dried under vacuum to remove residual solvent. | |
| Multiple Components in Fractions After Column Chromatography | Poor separation on the column due to an inappropriate solvent system (eluent). | - Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.- A common mobile phase for fatty acids is a mixture of hexane and ethyl acetate. The polarity can be adjusted by changing the ratio. |
| The column was overloaded with the crude product. | - Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight). | |
| The column was not packed correctly, leading to channeling. | - Ensure the silica gel or other stationary phase is packed uniformly without any air bubbles or cracks. | |
| Product is an Oil Instead of a Solid | Presence of impurities that are depressing the melting point. | - Attempt purification by column chromatography to remove impurities.- Try triturating the oil with a non-polar solvent like cold hexane to induce crystallization. |
| Residual solvent is present. | - Dry the product under high vacuum for an extended period. | |
| Low Overall Yield | The desired product is partially soluble in the recrystallization solvent at low temperatures. | - Minimize the amount of solvent used to dissolve the crude product.- After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| Loss of product during column chromatography due to irreversible adsorption onto the stationary phase. | - Deactivate the silica gel by adding a small amount of triethylamine to the eluent, especially if the compound is acidic. | |
| Incomplete extraction during the workup procedure. | - If using a liquid-liquid extraction, ensure the pH is adjusted correctly to protonate the carboxylic acid for extraction into an organic solvent.[2] Perform multiple extractions to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound after synthesis?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography.[3] The choice between these methods often depends on the nature and quantity of the impurities.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For compounds similar to stearic acid, solvents like acetone or a mixture of petroleum ether and methylene chloride have been used successfully.[1] It is recommended to perform small-scale solvent screening to find the optimal system.
Q3: What type of stationary phase and mobile phase should I use for column chromatography?
A3: For the purification of moderately polar compounds like this compound, normal-phase column chromatography using silica gel is a standard choice. The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. The polarity of the eluent can be gradually increased to elute the desired compound.
Q4: My purified this compound shows conflicting spectroscopic data (e.g., NMR vs. IR). What could be the issue?
A4: Conflicting spectroscopic data often arises from sample impurities or residual solvent.[3] It is crucial to ensure the sample is thoroughly purified and dried. Re-purifying the compound by column chromatography or a second recrystallization can resolve these discrepancies.[3] Running spectroscopic analysis in different deuterated solvents for NMR or preparing a KBr pellet for IR can also help in clarifying the data.[3]
Q5: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A5: Yes, semi-preparative HPLC can be a powerful tool for purifying this compound, especially for achieving very high purity on a smaller scale.[2] A reverse-phase C18 column with a mobile phase such as a gradient of acetonitrile and water is a common setup for fatty acid derivatives.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent (e.g., acetone) at its boiling point.
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the selected solvent portion-wise with heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol
-
TLC Analysis: Analyze the crude product by TLC using different ratios of a solvent system (e.g., hexane:ethyl acetate) to determine the optimal eluent for separation.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.
-
Elution: Begin eluting the column with the least polar solvent mixture determined from the TLC analysis.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
TLC Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Purification Method Comparison
| Parameter | Recrystallization | Column Chromatography | Semi-Preparative HPLC |
| Typical Purity | >98% | >99% | >99.5% |
| Expected Yield | 70-90% | 60-85% | 50-80% |
| Scale | Milligrams to Kilograms | Milligrams to Grams | Milligrams to a few Grams |
| Cost | Low | Moderate | High |
| Time | Hours to a Day | Several Hours to a Day | Hours |
| Primary Application | Removing large amounts of impurities | Separating complex mixtures | High-purity final polishing |
Visual Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Resolving conflicting spectroscopic data for fatty acid derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve conflicting spectroscopic data for fatty acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of conflicting spectroscopic data in fatty acid derivative analysis?
A1: Conflicting spectroscopic data often arise from issues in one or more of the following areas:
-
Sample Preparation: Incomplete or improper derivatization, presence of contaminants, or incorrect sample concentration can lead to unexpected spectral features.[1]
-
Instrumental Parameters: Incorrect calibration, suboptimal instrument settings (e.g., ionization method in MS, acquisition parameters in NMR), or instrument malfunction can result in inaccurate data.[1]
-
Data Interpretation: Overlapping signals in NMR, isobaric interference in mass spectrometry, and overlapping bands in IR spectroscopy can lead to misinterpretation of the data.[2][3][4]
-
Structural Isomers: The presence of positional or geometric (cis/trans) isomers that are not fully resolved by the analytical method can produce complex and seemingly contradictory spectra.[5]
Q2: My NMR data shows unexpected peaks for my fatty acid methyl ester (FAME). What should I check first?
A2: First, verify the completeness of the derivatization reaction. Residual free fatty acids or byproducts from the derivatization reagent can introduce extra signals.[6] Also, consider the possibility of sample oxidation, which can introduce signals from aldehydes or other oxidation products.[7] Ensure the solvent used for NMR is of high purity and does not contain interfering impurities.
Q3: The mass spectrum of my sample shows a molecular ion peak that does not correspond to the expected fatty acid derivative. What could be the issue?
A3: This discrepancy can be due to several factors. Check for the presence of adducts (e.g., sodium or potassium adducts) which will shift the molecular ion peak.[3] Incomplete derivatization will result in the molecular ion of the unreacted fatty acid. Contamination from other lipids or plasticizers during sample preparation can also lead to unexpected molecular ions.[1] Finally, consider the possibility of fragmentation patterns that may lead to a base peak that is not the molecular ion.
Q4: Why do my IR spectra for a series of fatty acid derivatives look so similar, making them difficult to distinguish?
A4: The infrared spectra of many fatty acid derivatives are dominated by the strong absorptions of the long hydrocarbon chains (C-H stretching and bending vibrations) and the carbonyl group of the ester.[4][8] This can make differentiation based on subtle structural differences, such as the position of a double bond, challenging due to overlapping bands.[4] To enhance specificity, consider using techniques like Attenuated Total Reflectance (ATR)-FTIR or focusing on the "fingerprint" region (below 1500 cm⁻¹) where more unique vibrational modes occur.
Troubleshooting Guides
Issue 1: Conflicting ¹H-NMR and Mass Spectrometry Data for a Monounsaturated Fatty Acid Methyl Ester
Scenario: You have synthesized a monounsaturated fatty acid methyl ester (FAME). The mass spectrum suggests the correct molecular weight, but the ¹H-NMR spectrum shows more olefinic protons than expected.
Troubleshooting Workflow:
Caption: Workflow for resolving conflicting MS and NMR data.
Quantitative Data Comparison:
| Parameter | Expected (C18:1 FAME) | Observed | Possible Cause of Conflict |
| ¹H-NMR Olefinic Protons (ppm) | 2 protons at ~5.34 | 4 protons at ~5.3-5.4 | Presence of a di-unsaturated fatty acid (e.g., C18:2) |
| Mass Spec (m/z of [M]⁺) | 296.27 | 296.27 | Isobaric interference from a different C18:1 isomer or co-eluting species |
| High-Resolution MS (m/z) | 296.2715 | 294.2559 | Indicates presence of C18:2 FAME (C₁₉H₃₄O₂) not C18:1 FAME (C₁₉H₃₆O₂) |
Issue 2: Poor Reproducibility in GC-MS Quantification of Fatty Acid Derivatives
Scenario: Repeated GC-MS analyses of the same sample yield significantly different quantitative results for the same fatty acid derivatives.
Troubleshooting Workflow:
Caption: Troubleshooting poor reproducibility in GC-MS.
Quantitative Data Comparison:
| Analysis Run | Peak Area of C16:0 FAME | Peak Area of Internal Standard | Calculated Concentration (µg/mL) | Possible Cause of Variation |
| Run 1 | 1,520,000 | 1,000,000 | 15.2 | - |
| Run 2 | 1,130,000 | 995,000 | 11.4 | Inconsistent injection volume or inlet discrimination. |
| Run 3 | 1,490,000 | 750,000 | 19.9 | Degradation of internal standard or incomplete derivatization. |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS
This protocol describes the acid-catalyzed esterification of fatty acids.
Materials:
-
Fatty acid sample (1-25 mg)
-
Boron trichloride-methanol solution (12% w/w)
-
Hexane, HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate
-
Micro reaction vessel (5-10 mL)
Procedure:
-
Weigh 1-25 mg of the fatty acid sample into a micro reaction vessel.
-
If the sample is in an aqueous solvent, evaporate to dryness first. If desired, dissolve the sample in a nonpolar solvent like hexane or toluene.
-
Add 2 mL of 12% BCl₃-methanol solution to the vessel.
-
Heat the mixture at 60°C for 10 minutes. The optimal time may vary depending on the specific fatty acids.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vessel.
-
Vortex vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Sample Preparation for ¹H-NMR Analysis of Fatty Acid Derivatives
Materials:
-
Fatty acid derivative sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Weigh approximately 5-10 mg of the fatty acid derivative sample directly into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the sample.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
The sample is now ready for ¹H-NMR analysis.
Protocol 3: ATR-FTIR Analysis of Fatty Acid Derivatives
Materials:
-
Fatty acid derivative sample (liquid or solid)
-
ATR-FTIR spectrometer
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent like isopropanol and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the fatty acid derivative sample directly onto the ATR crystal. If it is a liquid, one drop is sufficient. If it is a solid, ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ is sufficient.
-
Clean the ATR crystal thoroughly after the analysis.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Removal of Lipid Artifacts in 1H Spectroscopic Imaging by Data Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimization of reaction conditions for esterification of fatty acids.
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the optimization of reaction conditions for the esterification of fatty acids. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during fatty acid esterification experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Ester Yield | Incomplete Reaction: The reaction may not have reached equilibrium. | Extend the reaction time or increase the temperature within the stability limits of the reactants and products.[1] |
| Catalyst Deactivation: The catalyst may have been poisoned, particularly by water.[2][3] | Ensure all reactants and solvents are anhydrous. Consider using a water removal technique such as molecular sieves or azeotropic distillation.[2][3] For solid catalysts, regeneration may be necessary. | |
| Unfavorable Equilibrium: Esterification is a reversible reaction.[3] | Use a large excess of the alcohol reactant to shift the equilibrium towards the product side.[3] Continuously remove water as it is formed.[2][3] | |
| Insufficient Catalyst: The amount of catalyst may be too low to achieve a reasonable reaction rate. | Increase the catalyst concentration. Typical concentrations for sulfuric acid range from 0.1% to 3.0% by weight of the fatty acid.[1] | |
| Side Reactions | Oxidation: High temperatures can lead to the oxidation of unsaturated fatty acids. | Use a lower reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Saponification: If using a feedstock with high free fatty acids (FFAs) in a base-catalyzed transesterification, saponification (soap formation) can occur.[2] | For high FFA feedstocks, a two-step process is recommended: an initial acid-catalyzed esterification to reduce FFA content, followed by base-catalyzed transesterification.[1][2][4] | |
| Product Purity Issues | Residual Catalyst: The final product may be contaminated with the acid catalyst. | Neutralize the product mixture with a base (e.g., sodium bicarbonate solution) and then wash with water to remove the salt and any remaining catalyst.[5] |
| Unreacted Fatty Acids: The separation of the ester from unreacted fatty acids may be incomplete. | Optimize the purification process, which may include distillation, liquid-liquid extraction, or chromatography. | |
| Contamination: Glassware or reagents may be contaminated. | Ensure all glassware is thoroughly cleaned and dried. Use high-purity reagents and perform a blank reaction to check for contaminants.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for fatty acid esterification?
A1: The choice of catalyst depends on the specific application and feedstock.
-
Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are highly effective and widely used due to their low cost and high activity.[1][7][8] However, they can be corrosive and difficult to separate from the product mixture.[7]
-
Heterogeneous (Solid) Acid Catalysts: These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and acid-activated clays.[7][9][10] They offer advantages such as easier separation, reusability, and reduced corrosion.[7] However, they may exhibit lower activity compared to homogeneous catalysts due to diffusion limitations.[9]
Q2: How does temperature affect the esterification reaction?
A2: Increasing the reaction temperature generally increases the reaction rate, leading to a faster conversion of fatty acids to esters.[3] However, excessively high temperatures can lead to undesirable side reactions, such as the oxidation of unsaturated fatty acids.[1] The optimal temperature is a trade-off between reaction rate and product stability. For many processes using methanol, a temperature around 60-70°C is common.[1][11]
Q3: What is the ideal molar ratio of alcohol to fatty acid?
A3: A molar excess of alcohol is used to shift the reaction equilibrium towards the formation of the ester product.[3] The optimal ratio depends on the specific reactants and conditions. Ratios from 3:1 to 20:1 (alcohol:fatty acid) have been reported.[1][12] While a higher ratio can increase conversion, it can also increase downstream separation costs.
Q4: Why is water removal important during esterification?
A4: Esterification is a reversible reaction that produces water as a byproduct.[3] The presence of water can shift the equilibrium back towards the reactants, reducing the final ester yield.[2] Water can also deactivate some acid catalysts.[2][3] Therefore, removing water as it is formed is a key strategy for maximizing ester conversion.
Q5: Can I use hydrated alcohol for the reaction?
A5: While anhydrous alcohols are generally preferred to maximize conversion, some studies have shown that esterification can be successfully carried out with hydrated alcohol, especially when using a semi-continuous reactor that allows for the continuous removal of water.[7] This can be a more cost-effective approach.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the optimization of fatty acid esterification.
Table 1: Influence of Reaction Parameters on Fatty Acid Conversion
| Fatty Acid | Alcohol | Catalyst | Catalyst Conc. | Molar Ratio (Alcohol:FFA) | Temp. (°C) | Time | Conversion (%) | Reference |
| Rapeseed Oil Fatty Acids | Methanol | H₂SO₄ | 1.0% | 5:1 | 70 | 300 min | ~96.5 | [1] |
| Rapeseed Oil Fatty Acids | Methanol | H₂SO₄ | 0.1% | 20:1 | 70 | 240 min | >97.8 (two-stage) | [1] |
| Oleic Acid in Sunflower Oil | Methanol | H₂SO₄ | 3 wt% | 9:1 | 55 | 75 min | 95 | [2][3] |
| Saturated Palm Fatty Acid | Trimethylolpropane | H₂SO₄ | 5% | 3.5:1 | 150 | 6 h | 93 | [5] |
| Lauric Acid | 2-Ethyl Hexanol | Amberlyst-16 | - | 1.25:1 | 140 | 5 h | >98 | [9] |
| Low FFA Mixed Crude Palm Oil | Methanol | H₂SO₄ | 1.6% | 17.4 vol% | 60 | 35 min | >98 (FFA reduction) | [11] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification of Free Fatty Acids
This protocol provides a general guideline for the esterification of free fatty acids using a homogeneous acid catalyst.
Materials:
-
Fatty acid or oil containing free fatty acids (FFAs)
-
Alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., hexane, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the fatty acid or oil.
-
Reagent Addition: Add the alcohol in the desired molar ratio to the fatty acid. While stirring, slowly add the acid catalyst.
-
Reaction: Heat the mixture to the desired reaction temperature and maintain it for the specified reaction time. The progress of the reaction can be monitored by measuring the acid value of the mixture at different time intervals.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a non-polar solvent was not used in the reaction, add an organic solvent to extract the ester.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH to ensure complete neutralization.
-
Transfer the mixture to a separatory funnel and wash with water to remove any remaining salts and water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent using a rotary evaporator. The crude ester can be further purified by distillation or chromatography if necessary.
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol is a standard method for preparing FAMEs for analysis by gas chromatography (GC).
Materials:
-
Fatty acid sample (1-25 mg)
-
Boron trichloride-methanol solution (12% w/w)
-
Hexane
-
Water
-
Micro reaction vessel (5-10 mL)
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the fatty acid sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.
-
Derivatization: Add 2 mL of the BCl₃-methanol solution to the sample.
-
Heating: Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.
-
Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane. Shake vigorously to extract the FAMEs into the hexane layer.
-
Analysis: Allow the layers to separate. The upper hexane layer containing the FAMEs can be directly injected into the GC for analysis.
Visualizations
Caption: General workflow for the esterification of fatty acids.
Caption: Troubleshooting logic for fatty acid esterification.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. esterification of fatty acids - Chromatography Forum [chromforum.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. digital.csic.es [digital.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of Free Fatty Acid in Low Free Fatty Acid of Mixed Crude Palm Oil (LMCPO): Optimization of Esterification Parameters | Scientific.Net [scientific.net]
- 12. WO2004096962A1 - Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts - Google Patents [patents.google.com]
How to prevent the hydrolysis of 12-Acetoxystearic acid during experiments.
Technical Support Center: 12-Acetoxystearic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during my experiments?
A1: The primary cause of degradation for this compound is the hydrolysis of its ester group. This reaction is catalyzed by the presence of water and can be significantly accelerated by acidic or basic conditions, as well as elevated temperatures. The hydrolysis product is 12-hydroxystearic acid and acetic acid.
Q2: How can I minimize the hydrolysis of this compound in my aqueous experimental buffers?
A2: To minimize hydrolysis in aqueous buffers, it is critical to control the pH. Esters are generally most stable at a slightly acidic to neutral pH (around pH 5-7).[1] Buffering your solution within this range can significantly slow down the rate of hydrolysis. Additionally, preparing fresh solutions before use and storing them at low temperatures (2-8°C) for short periods can help maintain the integrity of the compound.
Q3: Are there specific types of solvents I should use or avoid to prevent hydrolysis?
A3: Yes, the choice of solvent is crucial. Protic solvents, such as water and alcohols (e.g., methanol, ethanol), can participate in the hydrolysis reaction and should be used with caution, especially under non-neutral pH conditions. Whenever possible, use aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for preparing stock solutions. These solvents do not donate protons and will not directly participate in the hydrolysis of the ester bond.
Q4: Can enzymes in my experimental system cause hydrolysis of this compound?
A4: Yes, esterase enzymes present in biological samples (e.g., cell lysates, plasma) can rapidly catalyze the hydrolysis of the acetyl group from this compound. If your experimental system contains such enzymes, it is important to work at low temperatures and consider the use of esterase inhibitors, if compatible with your experimental goals.
Q5: How can I detect if my this compound has hydrolyzed?
A5: The most common method for detecting hydrolysis is through analytical techniques like High-Performance Liquid Chromatography (HPLC). By developing an HPLC method, you can separate and quantify both the parent compound (this compound) and its hydrolysis product (12-hydroxystearic acid). An increase in the peak corresponding to 12-hydroxystearic acid over time is a direct indication of hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Hydrolysis of the compound leading to varying concentrations of the active molecule. | 1. Prepare fresh solutions of this compound for each experiment. 2. Use a buffered solution at a pH between 5 and 7. 3. Monitor the integrity of your stock and working solutions using HPLC. |
| Loss of compound activity over time. | Gradual hydrolysis of the acetyl group, leading to the formation of the less active or inactive 12-hydroxystearic acid. | 1. Store stock solutions in an aprotic solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 2. For aqueous working solutions, use them immediately after preparation. |
| Precipitation in aqueous solutions. | Poor solubility of this compound, which can be exacerbated by changes in pH or temperature. | 1. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) before diluting into your aqueous experimental medium. 2. Ensure the final concentration of the organic solvent in your aqueous medium is low and does not affect your experiment. |
| Unexpected biological effects. | The hydrolysis product, 12-hydroxystearic acid, may have its own biological activity that confounds the experimental results. | 1. Run a control experiment with 12-hydroxystearic acid to assess its individual effects. 2. Minimize hydrolysis by following the recommended handling and storage procedures. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile, amber glass vial on an analytical balance.
-
Carefully weigh the desired amount of this compound into the vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Monitoring Hydrolysis of this compound using HPLC
This protocol provides a general guideline for an HPLC method to separate this compound from its hydrolysis product, 12-hydroxystearic acid. Method optimization may be required for your specific instrumentation and sample matrix.
-
Instrumentation and Columns:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution may be necessary to achieve good separation. An example gradient is as follows:
-
0-5 min: 80% B
-
5-15 min: Ramp to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 80% B
-
21-25 min: Re-equilibration at 80% B
-
-
-
Run Parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 10 µL
-
Detection: UV at 210 nm or ELSD
-
-
Procedure:
-
Prepare standard solutions of both this compound and 12-hydroxystearic acid in the mobile phase or a compatible solvent to determine their retention times.
-
Inject your experimental samples and monitor for the appearance and increase of the 12-hydroxystearic acid peak and a corresponding decrease in the this compound peak.
-
Quantify the peaks by integrating the peak areas and comparing them to a standard curve.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow to minimize hydrolysis.
References
Identification and minimization of byproducts in 12-Acetoxystearic acid synthesis.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 12-Acetoxystearic acid (12-ASA).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the acetylation of 12-Hydroxystearic acid (12-HSA). This reaction typically involves treating 12-HSA with an acetylating agent like acetic anhydride, often in the presence of a catalyst.[1][2] The starting material, 12-HSA, is commonly produced by the hydrogenation of ricinoleic acid, which is derived from castor oil.[3][4]
Q2: What are the primary byproducts I should be aware of during 12-ASA synthesis?
A2: The primary byproducts and impurities to monitor are:
-
Unreacted 12-Hydroxystearic acid (12-HSA): Incomplete acetylation is a common issue.
-
Acetic Acid: A byproduct of the reaction when using acetic anhydride, and can also be formed from its hydrolysis.[1] Its presence is often indicated by a distinct vinegar-like odor.
-
Polymeric or Oligomeric Species: Intermolecular esterification can occur, especially at elevated temperatures, leading to the formation of larger molecules.
-
Stearic Acid: Can be present as an impurity if the starting 12-HSA was not fully purified after the hydrogenation of castor oil, which involves the reduction of the hydroxyl group.[4]
-
Other Fatty Acids: If the 12-HSA is derived from castor oil, it may contain other fatty acids like oleic, linoleic, and palmitic acids if not properly purified.[5]
Q3: My final product has a strong vinegar smell. What does this mean and how can I fix it?
A3: A strong vinegar-like odor indicates the presence of residual acetic acid. This is a byproduct of the acetylation reaction. To remove it, you can wash the product with water or a dilute basic solution (e.g., sodium bicarbonate solution) during the workup, followed by thorough drying.
Q4: How does water content affect the reaction?
A4: Water can hydrolyze the acetylating agent (e.g., acetic anhydride) to form acetic acid, reducing the efficiency of the main reaction.[1] It can also promote the reverse reaction (hydrolysis of the ester product) under acidic conditions.[6] Therefore, it is crucial to use dry reagents and solvents.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 12-ASA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 12-ASA | Incomplete Reaction: Insufficient acetylating agent, short reaction time, or low temperature. | Increase the molar ratio of the acetylating agent to 12-HSA. Optimize reaction time and temperature based on literature protocols (e.g., 160°C for 1 hour).[2] |
| Hydrolysis: Presence of water in reactants or solvent.[1][6] | Ensure all glassware is oven-dried. Use anhydrous reagents and solvents. | |
| Catalyst Inefficiency: Incorrect catalyst choice or concentration. | Use an appropriate acid catalyst (e.g., sulfuric acid) or consider enzymatic lipases for milder conditions.[1][7] Optimize catalyst concentration. | |
| Product is Discolored (Yellow/Gray) | Impurities in Starting Material: The initial 12-HSA may contain impurities. | Purify the 12-HSA before use via recrystallization. Pure stearic acid derivatives should be white and waxy.[8] |
| High Reaction Temperature: Thermal degradation or side reactions may occur at excessively high temperatures. | Maintain the recommended reaction temperature. Avoid prolonged heating. | |
| Analytical Data Shows Impurities | IR Spectrum: A broad peak around 3300-3500 cm⁻¹ indicates the presence of an O-H group from unreacted 12-HSA or water. | Improve the reaction completion by adjusting stoichiometry or reaction time. Enhance purification steps like column chromatography or recrystallization to separate the unreacted starting material.[1] |
| ¹H NMR Spectrum: A peak corresponding to the hydroxyl proton of 12-HSA is observed. | See the solution for IR spectrum impurities. | |
| GC-MS Analysis: Peaks corresponding to stearic acid or other fatty acids are detected.[1] | Improve the purification of the starting 12-HSA. The presence of stearic acid can result from over-reduction during the hydrogenation of castor oil.[4] |
Byproduct Identification
A multi-technique approach is recommended for the unambiguous identification of byproducts.
| Analytical Technique | Byproduct Detected | Characteristic Signal / Observation |
| Infrared (IR) Spectroscopy | Unreacted 12-HSA, Water | Broad absorption band in the 3300-3500 cm⁻¹ region (O-H stretch). |
| ¹H NMR Spectroscopy | Unreacted 12-HSA | Signal for the hydroxyl proton (-OH) and a different chemical shift for the proton on the carbon bearing the hydroxyl group (CH -OH) compared to the acetylated carbon (CH -OAc).[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile impurities, other fatty acids | Allows for separation and identification of components based on retention time and mass-to-charge ratio. Essential for detecting byproducts like stearic acid.[1][9] |
| High-Performance Liquid Chromatography (HPLC) | Non-volatile impurities, unreacted 12-HSA | Can be used with detectors like Evaporative Light Scattering (ELSD) to quantify non-chromophoric compounds like fatty acids.[9][10] |
| Titration (Acid Value) | Acetic Acid, Unreacted Carboxylic Acids | Measures the amount of free carboxylic acid groups in the sample, indicating the presence of acidic impurities or unreacted starting material. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on common laboratory practices for acetylation.
Materials:
-
12-Hydroxystearic acid (12-HSA)
-
Acetic anhydride
-
Catalyst (e.g., concentrated sulfuric acid or an enzyme like lipase)[1][7]
-
Anhydrous solvent (optional, e.g., toluene or dichloromethane)[1]
Procedure:
-
Ensure all glassware is thoroughly dried in an oven.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 12-HSA.
-
Add the solvent if required, followed by the acetylating agent (acetic anhydride, typically in molar excess).
-
Carefully add the catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 60-160°C) and stir for the specified time (e.g., 1-8 hours).[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 12-HSA spot.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or an ice bath to hydrolyze excess acetic anhydride.
-
Perform a liquid-liquid extraction using an appropriate organic solvent. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Sample Preparation for GC-MS Analysis
To analyze for fatty acid byproducts, derivatization is often required to increase volatility.
Materials:
-
12-ASA sample
-
Methanol
-
BF₃-Methanol or HCl-Methanol solution (for esterification)
-
Hexane or other suitable organic solvent
Procedure:
-
Weigh a small amount of the 12-ASA sample into a vial.
-
Add a solution of BF₃ or HCl in methanol to the vial.
-
Seal the vial and heat at a specified temperature (e.g., 60-100°C) for a set time to convert the carboxylic acids to their corresponding methyl esters (FAMEs).
-
Cool the reaction mixture and add water and a nonpolar solvent like hexane.
-
Shake the mixture and allow the layers to separate.
-
Carefully collect the upper organic layer containing the FAMEs.
-
This solution is now ready for injection into the GC-MS system.
Visual Guides
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Byproduct Formation
Caption: Decision tree for troubleshooting common impurities in 12-ASA synthesis.
References
- 1. 12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER | 330198-91-9 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 12-HYDROXY STEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. DE10054480A1 - Process for the production of 12-hydroxystearic acid - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 8. pishrochem.com [pishrochem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 12-Acetoxystearic Acid Production Scale-Up
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 12-Acetoxystearic acid (12-ASA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the acetylation of 12-Hydroxystearic acid (12-HSA).
Question: We are experiencing a significantly lower yield of 12-ASA upon moving from a 1L lab reactor to a 50L pilot reactor. What are the potential causes and solutions?
Answer:
Low yield during scale-up is a common problem often linked to mass and heat transfer limitations.
-
Potential Cause 1: Inadequate Temperature Control. The acetylation of 12-HSA with acetic anhydride is an exothermic reaction. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises significantly, promoting side reactions like dehydration or oligomerization of 12-HSA.[1]
-
Solution 1:
-
Controlled Reagent Addition: Instead of adding all the acetic anhydride at once, implement a slow, controlled addition (dosing) to manage the rate of heat generation.
-
Enhanced Cooling: Ensure your pilot reactor's cooling jacket is operating efficiently. Consider pre-chilling the 12-HSA solution before starting the acetic anhydride addition.
-
Monitoring: Place multiple temperature probes within the reactor to detect and prevent localized hot spots.
-
-
Potential Cause 2: Poor Mixing. Inadequate agitation in a larger vessel can lead to a non-homogenous reaction mixture. Pockets of unreacted 12-HSA or localized high concentrations of catalyst and acetic anhydride can result in an incomplete reaction and the formation of byproducts.
-
Solution 2:
-
Impeller Optimization: Verify that the impeller type (e.g., anchor, pitched-blade turbine) and agitation speed (RPM) are appropriate for the viscosity of the reaction medium at the 50L scale. The goal is to maintain full suspension and turnover of the reactor contents.
-
Baffles: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.
-
-
Potential Cause 3: Catalyst Inefficiency. A catalyst that works well at the lab scale may not perform identically at a larger scale due to differences in mixing and mass transfer.
-
Solution 3:
-
Catalyst Screening: If using a heterogeneous catalyst, ensure it is not settling due to poor agitation. For homogeneous catalysts, verify that it is being distributed evenly. Consider re-evaluating catalyst loading at the pilot scale. See the data in Table 1 for catalyst comparisons.
-
Question: Our final 12-ASA product is failing purity specifications due to residual starting material (12-HSA) and discoloration. How can we improve purity?
Answer:
Product impurity often stems from incomplete reactions, side reactions, or inefficient purification at scale.
-
Potential Cause 1: Incomplete Acetylation. The presence of 12-HSA indicates the reaction has not gone to completion.
-
Solution 1:
-
Reaction Time & Temperature: As shown in Table 2, both time and temperature are critical. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC, HPLC) and ensure it runs until no 12-HSA is detected before starting the work-up.
-
Stoichiometry: At a larger scale, ensure accurate measurement and transfer of reagents. A slight excess of the acetylating agent (acetic anhydride) is common, but a large excess can complicate purification.
-
-
Potential Cause 2: Thermal Degradation. The discoloration (yellowing) of the product often points to thermal degradation or side reactions that occur at elevated temperatures.
-
Solution 2:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range identified during lab-scale experiments (see Table 2). Avoid temperature overshoots, especially during the exothermic addition of acetic anhydride.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen) to prevent oxidation, which can contribute to color formation at higher temperatures.
-
-
Potential Cause 3: Inefficient Purification. Purification methods like crystallization can be challenging to scale up effectively.
-
Solution 3:
-
Crystallization Solvent & Conditions: The solvent system and cooling profile are critical for effective purification. A method for purifying stearic acid involves crystallization from a petroleum ether/methylene chloride mixture, which avoids very low temperatures.[2] You may need to re-optimize the solvent ratio and cooling rate for the larger volume to achieve the desired crystal size and purity.
-
Washing: Ensure the filter cake is washed thoroughly with a cold, appropriate solvent to remove residual acetic acid and other soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is recommended for scaling up 12-HSA acetylation?
A1: The choice depends on your process requirements.
-
Homogeneous Catalysts: Acid catalysts (like sulfuric acid) or basic catalysts (like pyridine or 4-dimethylamino pyridine[3]) are effective. While they often lead to faster reaction rates, they must be completely removed during the work-up, which can involve multiple neutralization and washing steps, generating more wastewater.
-
Heterogeneous Catalysts: Solid acid catalysts (e.g., acidic resins) can simplify purification. They can be removed by simple filtration, which is highly advantageous at an industrial scale. However, they may be more expensive and can suffer from lower activity or deactivation over time. See Table 1 for a comparison.
Q2: What are the primary safety concerns when scaling up this process?
A2: The primary concerns are:
-
Thermal Runaway: The exothermic nature of the reaction requires a robust reactor cooling system and a well-defined emergency plan.
-
Handling of Reagents: Acetic anhydride is corrosive and has a noxious odor. Sulfuric acid is highly corrosive. Ensure personnel are equipped with appropriate Personal Protective Equipment (PPE) and work in a well-ventilated area.
-
Pressure Buildup: If the reaction temperature rises uncontrollably, it could lead to the boiling of reagents and a dangerous increase in reactor pressure. Ensure the reactor is equipped with a pressure relief valve and a rupture disc.
Q3: How can we monitor the reaction's progress effectively in a large reactor?
A3: Real-time monitoring is crucial for consistency. While sampling for offline analysis (TLC, GC) is standard, consider implementing in-situ monitoring technologies for large-scale production, such as process infrared (IR) spectroscopy. These probes can track the disappearance of the 12-HSA hydroxyl peak and the appearance of the 12-ASA ester peak in real-time without needing to take samples from the reactor.
Data Presentation
Table 1: Comparison of Catalysts for 12-HSA Acetylation at Pilot Scale (50L)
| Catalyst Type | Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) | Post-Reaction Work-Up |
| Homogeneous | Sulfuric Acid | 1.0 | 3 | 94 | 96 | Neutralization, Brine Washes |
| Homogeneous | 4-DMAP | 2.5 | 4 | 96 | 98 | Aqueous Washes, Extraction |
| Heterogeneous | Amberlyst-15 | 15 (w/w%) | 8 | 91 | 97 | Simple Filtration |
Data is representative and should be optimized for your specific process.
Table 2: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 60 | 6 | 85 | 99 | Slow reaction rate |
| 80 | 4 | 96 | 98 | Optimal balance of rate and purity |
| 100 | 3 | 94 | 95 | Slight product discoloration noted |
| 120 | 2 | 88 | 90 | Significant yellowing and byproduct formation |
Conditions: 50L reactor, 4-DMAP catalyst. Data is representative.
Experimental Protocols
Protocol: Scaled-Up Synthesis of this compound (50L Reactor)
1. Reactor Preparation:
-
Ensure the 50L glass-lined reactor is clean, dry, and passivated.
-
Calibrate all probes (temperature, pressure).
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes.
2. Reagent Charging:
-
Charge the reactor with 12-Hydroxystearic acid (15.0 kg, 50.0 mol).
-
Add a suitable solvent (e.g., Toluene, 20 L) to aid in mixing and heat transfer.
-
Begin agitation at a speed sufficient to create a mobile slurry (e.g., 100-150 RPM).
-
Add the chosen catalyst (e.g., 4-DMAP, 1.53 kg, 12.5 mol).
3. Acetylation Reaction:
-
Set the reactor jacket temperature to 75°C to bring the internal temperature to ~80°C.
-
Using a dosing pump, add acetic anhydride (5.6 kg, 55.0 mol) subsurface over a period of 2 hours.
-
Crucially, monitor the internal temperature. If it exceeds 85°C, immediately stop the addition and allow the temperature to stabilize before resuming.
-
After the addition is complete, hold the batch at 80°C for an additional 2-3 hours.
4. Reaction Monitoring:
-
After the hold period, take a sample from the reactor via a sample valve.
-
Analyze the sample by TLC or GC to confirm the absence of 12-HSA. If starting material remains, extend the reaction time by 1-hour increments.
5. Work-Up and Isolation:
-
Cool the reactor contents to 40°C.
-
Slowly add deionized water (10 L) to quench the excess acetic anhydride. Note: This is exothermic.
-
Separate the organic (toluene) layer. Wash the organic layer sequentially with water (2 x 10 L) and brine (1 x 10 L).
-
Concentrate the organic layer under vacuum to remove the solvent.
6. Purification (Crystallization):
-
Dissolve the crude 12-ASA residue in a minimal amount of hot heptane (~30 L).
-
Slowly cool the solution to room temperature, then further cool to 0-5°C over 4 hours to induce crystallization.
-
Filter the resulting solid product using a Nutsche filter.
-
Wash the filter cake with cold (0°C) heptane (2 x 5 L).
-
Dry the purified 12-ASA in a vacuum oven at 40-45°C until a constant weight is achieved.
Visualizations
Caption: General workflow for the scaled-up production of this compound.
Caption: Troubleshooting flowchart for diagnosing the cause of low product yield.
Caption: Chemical reaction pathway for the acetylation of 12-HSA.
References
Method development for the quantitative analysis of 12-Acetoxystearic acid.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method development for the quantitative analysis of 12-Acetoxystearic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the quantitative analysis of this compound?
A1: The primary methods for the quantitative analysis of this compound and its precursor, 12-Hydroxystearic acid (12-HSA), are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]
-
HPLC with Evaporative Light Scattering Detection (ELSD): This method is advantageous as it often does not require derivatization, simplifying the sample preparation process.[1] It has been successfully used for the quantification of 12-HSA in complex matrices.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method, but it typically requires a derivatization step (e.g., esterification) to make the analyte volatile.[1][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with high-resolution mass spectrometry (HRMS), offers high sensitivity and specificity for the analysis of hydroxy fatty acids without derivatization.[4]
Q2: What is the relationship between this compound and 12-Hydroxystearic acid (12-HSA)?
A2: this compound is the acetate ester of 12-Hydroxystearic acid. It is synthesized from 12-HSA, often through a reaction with acetic anhydride.[5] For analytical purposes, it's important to note that this compound can be hydrolyzed back to 12-HSA under acidic or basic conditions.[5]
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER | 330198-91-9 | Benchchem [benchchem.com]
Validation & Comparative
Comparison of properties: 12-Acetoxystearic acid vs. 12-hydroxystearic acid.
An Objective Comparison of 12-Acetoxystearic Acid and 12-Hydroxystearic Acid for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the physicochemical properties, biological activities, and applications of this compound and its precursor, 12-hydroxystearic acid. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in material selection and experimental design.
Physicochemical Properties
12-Hydroxystearic acid (12-HSA) is a saturated fatty acid characterized by a hydroxyl group at its 12th carbon. This compound is a derivative where this hydroxyl group is esterified to an acetoxy group. This structural difference significantly influences their physical and chemical properties.
| Property | This compound | 12-Hydroxystearic Acid |
| Molecular Formula | C₂₀H₃₈O₄[1] | C₁₈H₃₆O₃[2][3] |
| Molecular Weight | 342.519 g/mol [1] | 300.48 g/mol [2][3][4] |
| Melting Point | 40-50 °C (estimated)[5] | 72-81 °C[2][6][7][8] |
| Appearance | - | Waxy, cream-colored solid (flakes/powder)[6] |
| Solubility | Moderate in water (due to polar groups)[5] | Insoluble in water; Soluble in ethanol, ether, and chloroform[2][6][8] |
| LogP | 5.87410[1] | 5.7[6] |
Biological Activities and Applications
While chemically related, the applications of these two fatty acids differ, largely due to the presence of the reactive hydroxyl group in 12-HSA, which is protected in its acetoxy derivative.
| Feature | This compound | 12-Hydroxystearic Acid |
| Primary Role | A derivative and potential prodrug or intermediate. | A versatile excipient, gelling agent, and bioactive molecule. |
| Key Biological Interactions | Can be hydrolyzed to release 12-hydroxystearic acid and acetic acid, which can then participate in biochemical pathways.[5] | Modulates signaling pathways (e.g., WNT, IGF-1/IGFBP) related to skin health, acts as a PPARα agonist, and can influence cell proliferation.[9][10] It may also serve as an interspecies signaling factor in microbial communities.[11] |
| Drug Development Applications | Potential for use in prodrug strategies where controlled release of 12-HSA is desired. The acetoxy group may be susceptible to enzymatic hydrolysis.[5] | Used in drug formulations as a gelling agent for controlled-release depot injections, enhancing the bioavailability of active pharmaceutical ingredients (APIs).[12][13] Also used as a thickener in ointments and creams.[14] |
| Cosmetic Industry Applications | - | Widely used as a thickening agent, emollient, and surfactant in creams, lotions, and other personal care products.[14][15][16] |
| Other Industrial Applications | - | A key component in the manufacturing of lubricants and greases, coatings, plastics, and textiles.[6][12] |
Experimental Protocols
Synthesis of this compound from 12-Hydroxystearic Acid
This protocol describes a general method for the acetylation of 12-hydroxystearic acid.
Materials:
-
12-hydroxystearic acid
-
Acetic anhydride
-
Catalyst (e.g., a small amount of sulfuric acid or a solid acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 12-hydroxystearic acid in the chosen anhydrous solvent in a round-bottom flask.
-
Add a stoichiometric excess of acetic anhydride to the solution.
-
Carefully add the catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and the catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Determination of Melting Point (Capillary Method)
This protocol outlines a standard procedure for determining the melting point of fatty acids.[17][18]
Materials:
-
Melting point apparatus (e.g., DigiMelt) or Thiele tube setup
-
Capillary tubes (closed at one end)
-
Sample of the fatty acid
-
Thermometer
Procedure:
-
Ensure the fatty acid sample is dry and finely powdered.
-
Pack a small amount of the sample into the closed end of a capillary tube to a height of about 2-3 mm.[18]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
The melting point is reported as this range.
Solubility Test
This protocol provides a qualitative assessment of the solubility of the fatty acids in different solvents.[19][20][21]
Materials:
-
Test tubes and rack
-
Samples of this compound and 12-hydroxystearic acid
-
A range of solvents (e.g., water, ethanol, chloroform, ether)
-
Vortex mixer
Procedure:
-
Place a small, consistent amount (e.g., 10 mg) of the fatty acid into a series of labeled test tubes.
-
Add a fixed volume (e.g., 1 mL) of each solvent to the respective test tubes.
-
Vigorously shake or vortex each tube for a set amount of time (e.g., 1-2 minutes).
-
Allow the tubes to stand and observe the results.
-
Record whether the compound dissolves completely (forms a homogenous solution), is partially soluble, or is insoluble (forms a separate layer or remains as a solid).
Visualizations
Experimental Workflow and Relationship
The following diagram illustrates the synthetic relationship between 12-hydroxystearic acid and this compound, as well as their differing application pathways.
Caption: Synthetic relationship and application pathways of 12-HSA and 12-ASA.
Signaling Pathway Modulation by 12-Hydroxystearic Acid
This diagram depicts the reported influence of 12-hydroxystearic acid on signaling pathways in skin cells, which is relevant for its application in cosmetics and dermatology.
Caption: Modulation of skin-related signaling pathways by 12-hydroxystearic acid.
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12-Hydroxystearic acid (CAS 106-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER | 330198-91-9 | Benchchem [benchchem.com]
- 6. 12-HYDROXYSTEARIC ACID | 106-14-9 [chemicalbook.com]
- 7. acme-hardesty.com [acme-hardesty.com]
- 8. nbinno.com [nbinno.com]
- 9. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uncovering Potential Interspecies Signaling Factors in Plant-Derived Mixed Microbial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 13. opendata.uni-halle.de [opendata.uni-halle.de]
- 14. 12 Hydroxy Stearic Acid: Uses and Benefits – Girnar Industries [girnarindustries.com]
- 15. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 16. acme-hardesty.com [acme-hardesty.com]
- 17. 2.5. Determination of Fat Melting Point [bio-protocol.org]
- 18. egyankosh.ac.in [egyankosh.ac.in]
- 19. uoanbar.edu.iq [uoanbar.edu.iq]
- 20. byjus.com [byjus.com]
- 21. embibe.com [embibe.com]
Comparative Guide to Purity Validation of 12-Acetoxystearic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the validation process. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 12-Acetoxystearic acid. The comparison is supported by experimental data and detailed protocols to aid in method selection and implementation.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the analysis of fatty acids, offering the significant advantage of operating at ambient temperatures, which minimizes the risk of degradation for sensitive molecules[1]. For a compound like this compound, which lacks a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by derivatization. A rapid and simple HPLC-ELSD method has been established for the closely related compound, 12-hydroxystearic acid, which serves as an excellent model for validating this compound[2][3][4][5].
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for the purity validation of this compound using HPLC.
Detailed HPLC-ELSD Experimental Protocol
This protocol is adapted from a validated method for 12-hydroxystearic acid, the hydrolyzed form of the target analyte[2][3][5].
-
Sample Preparation (Alkaline Hydrolysis):
-
Accurately weigh the synthesized this compound sample.
-
Perform alkaline hydrolysis to convert the ester to 12-hydroxystearic acid. This step simplifies analysis by focusing on the core molecule and allows comparison with available reference standards.
-
-
Instrumentation:
-
Chromatographic Conditions:
-
Validation Procedure:
-
Specificity: Analyze a blank, the reference standard, and the sample solution to ensure no interference at the retention time of the analyte peak[4].
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., for 12-hydroxystearic acid, a range of 119.1–1190.7 μg·mL⁻¹ has been validated)[2][5]. Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample matrix. The mean recovery for 12-hydroxystearic acid has been reported at 101.5%[2][3].
-
Precision: Assess repeatability by injecting the same sample multiple times (n=6). The Relative Standard Deviation (RSD) should be below a specified threshold (e.g., <1.7% for 12-hydroxystearic acid)[2][3].
-
Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For 12-hydroxystearic acid, the LOD and LOQ were found to be 1.1 μg·mL⁻¹ and 3.2 μg·mL⁻¹, respectively[2][3].
-
Comparison with Alternative Analytical Methods
While HPLC is a highly suitable method, other techniques are widely used for fatty acid analysis and offer different advantages.
-
Gas Chromatography (GC): GC is considered the most frequently used and powerful technique for fatty acid analysis[6]. It requires that analytes be volatile. Therefore, fatty acids are typically derivatized into fatty acid methyl esters (FAMEs) prior to analysis to increase their volatility[7][8][9]. GC is often coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for structural identification and enhanced selectivity[8][10].
-
Supercritical Fluid Chromatography (SFC): SFC is a modern technique that uses a supercritical fluid, typically CO₂, as the mobile phase[11]. It combines the benefits of both gas and liquid chromatography, offering high efficiency and short analysis times[12]. SFC is particularly well-suited for the analysis of non-polar compounds like fatty acids and can often analyze them with minimal sample preparation[12][13].
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of HPLC, GC, and SFC for the purity analysis of this compound.
| Parameter | HPLC-ELSD | Gas Chromatography (GC-FID) | Supercritical Fluid Chromatography (SFC-MS) |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation of volatile derivatives in a gaseous mobile phase. | Separation using a supercritical fluid mobile phase. |
| Sample Preparation | Alkaline hydrolysis may be required. No derivatization needed for ELSD[3]. | Derivatization to FAMEs is mandatory[8][9]. | Often requires minimal preparation (dissolution in solvent)[13]. |
| Analysis Time | Moderate (e.g., ~20-30 minutes per sample)[14]. | Typically longer due to temperature programs, but can be fast. | Very fast, often 50% shorter than corresponding HPLC methods[12]. |
| Linearity (r²) | > 0.999[2][3] | Typically > 0.99 | Typically > 0.99 |
| Precision (RSD%) | < 2.0%[2][3] | Generally < 5% | Good, comparable to HPLC |
| Accuracy (Recovery%) | 101.5 ± 2.1%[2][3] | Typically 95-105% | High accuracy |
| LOD / LOQ | ~1.1 / 3.2 µg/mL[2][3] | Very low (ng/mL to pg/mL range) | Similar detection limits to GC-MS[12]. |
| Key Advantage | Analysis at ambient temperature, avoiding thermal degradation[1]. | High sensitivity and resolution; the "gold standard" for fatty acid profiles[6][7]. | High speed and reduced use of organic solvents ("Green" chemistry)[12][15]. |
| Key Disadvantage | Lower sensitivity for non-chromophoric compounds without specialized detectors. | Derivatization adds time and potential for error; high temperatures can degrade some analytes[16]. | Less common instrumentation; method development can be complex. |
Conclusion and Recommendations
The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis.
-
HPLC-ELSD is highly recommended as a straightforward and reliable method that avoids the need for chemical derivatization and high-temperature analysis, thereby preserving the integrity of the analyte. Its validated performance for the closely related 12-hydroxystearic acid provides a strong basis for its implementation.
-
Gas Chromatography remains the benchmark for comprehensive fatty acid profiling due to its exceptional sensitivity and resolving power. It is the method of choice when trace-level impurities need to be identified and quantified, provided that the analyte is thermally stable upon derivatization.
-
Supercritical Fluid Chromatography emerges as a powerful, modern alternative, offering significant advantages in speed and environmental friendliness. For laboratories with access to SFC instrumentation, it represents an excellent option for high-throughput purity screening.
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. aquaculture.ugent.be [aquaculture.ugent.be]
- 7. BISC 429 [sfu.ca]
- 8. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID [inis.iaea.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Acetylated Versus Non-Acetylated Fatty Acids in Cellular Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acetylated and non-acetylated fatty acids, focusing on their distinct roles in metabolic regulation and cellular signaling. The information presented is supported by experimental data and detailed methodologies to assist in experimental design and data interpretation.
Introduction
Fatty acids are fundamental building blocks for lipids and crucial signaling molecules. Their biological activity can be significantly modulated by post-translational modifications, most notably acetylation. This comparison guide explores the key differences between acetylated and non-acetylated fatty acids, examining their impact on enzyme kinetics, signaling pathways, and overall cellular function. While direct comparative quantitative data for acetylated versus non-acetylated fatty acids is sparse, this guide synthesizes available data to highlight the profound influence of acetylation on fatty acid metabolism.
Data Presentation
Quantitative Analysis of Acyl-CoA Levels in Response to High-Fat Diet
A key aspect of understanding the role of acetylated fatty acids is to examine the cellular levels of their activated form, acetyl-CoA, in comparison to other acyl-CoAs under different metabolic conditions. The following table summarizes the relative abundance of short- and medium-chain acyl-CoA species in mouse liver tissue after four weeks of a regular chow (RC) versus a high-fat diet (HFD). This data provides insight into how dietary changes can shift the balance between acetylated and non-acetylated fatty acid pools.
| Acyl-CoA Species | Regular Chow (Relative Abundance) | High-Fat Diet (Relative Abundance) | Fold Change (HFD/RC) | p-value |
| Acetyl-CoA | 1.00 | 0.65 | 0.65 | < 0.05 |
| Malonyl-CoA | 1.00 | 0.40 | 0.40 | < 0.01 |
| Butyryl-CoA | 1.00 | 1.20 | 1.20 | > 0.05 |
| Isovaleryl-CoA | 1.00 | 0.80 | 0.80 | > 0.05 |
| Hexanoyl-CoA | 1.00 | 1.50 | 1.50 | > 0.05 |
Data adapted from a study on the impact of a high-fat diet on tissue acyl-CoA levels. The values are presented as relative abundance normalized to the regular chow group.[1][2]
Interpretation: Consumption of a high-fat diet leads to a significant suppression of acetyl-CoA and malonyl-CoA levels in the liver.[1][2] This suggests a shift in carbon flux away from de novo lipogenesis, which utilizes acetyl-CoA as a primary building block.
Impact of High-Fat Diet on Histone Acetylation
The availability of acetyl-CoA directly influences the acetylation of proteins, including histones, which plays a crucial role in regulating gene expression. The following table shows the impact of a high-fat diet on the acetylation of specific histone lysine residues in white adipose tissue (WAT) and pancreas.
| Histone Modification | Tissue | Regular Chow (Relative Abundance) | High-Fat Diet (Relative Abundance) | Fold Change (HFD/RC) | p-value |
| H3K23ac | WAT | 1.00 | 0.75 | 0.75 | < 0.05 |
| H3K18ac | Pancreas | 1.00 | 0.80 | 0.80 | < 0.05 |
| H3K23ac | Pancreas | 1.00 | 0.70 | 0.70 | < 0.05 |
Data adapted from a study on the impact of a high-fat diet on histone acetylation levels. The values are presented as relative abundance normalized to the regular chow group.[1][2]
Interpretation: A high-fat diet leads to a significant reduction in the acetylation of specific histone lysine residues in both white adipose tissue and the pancreas.[1][2] This is consistent with the observed decrease in acetyl-CoA levels and suggests that dietary factors can have a profound impact on the epigenome through the modulation of acetylated fatty acid metabolism.
Experimental Protocols
Quantitative Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and quantification of total fatty acids from biological samples.[3][4]
a. Sample Preparation:
-
Homogenize tissue samples or pellet cells.
-
Add a known amount of deuterated internal standards for each fatty acid to be quantified.[3][4]
-
Lyse cells and acidify the mixture using methanol and HCl.[3]
-
Extract the fatty acids using an organic solvent such as iso-octane.[3][4]
-
For total fatty acid analysis, perform saponification using KOH to release esterified fatty acids.[3]
b. Derivatization:
-
Dry the extracted fatty acids under a stream of nitrogen.
-
Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters by adding 1% pentafluorobenzyl bromide and 1% diisopropylethylamine in acetonitrile.[3][4]
-
Dry the derivatized sample and reconstitute in iso-octane for injection.[3]
c. GC-MS Analysis:
-
Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS).[5]
-
Use a temperature gradient to separate the fatty acid methyl esters.[6]
-
Detect the eluted compounds using a mass spectrometer operating in negative chemical ionization (NCI) mode.[4]
-
Quantify the endogenous fatty acids by comparing their peak areas to those of the corresponding deuterated internal standards.[3][4]
Analysis of Acetylated Proteins by Immunoprecipitation and Mass Spectrometry
This protocol outlines the enrichment and identification of acetylated proteins from cell or tissue lysates.[7][8]
a. Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve the acetylation state of proteins.
-
Determine the protein concentration of the lysate.
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using an appropriate protease, such as trypsin.
b. Immunoprecipitation of Acetylated Peptides:
-
Incubate the peptide mixture with anti-acetyllysine antibody-conjugated beads (e.g., agarose or magnetic beads).[7][8]
-
Wash the beads extensively to remove non-specifically bound peptides.[7]
-
Elute the enriched acetylated peptides from the beads using an acidic solution.[7]
c. Mass Spectrometry Analysis:
-
Desalt the eluted peptides using a C18 StageTip.[7]
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the acetylated peptides and the specific sites of acetylation using database searching algorithms.
Fatty Acid Synthase (FASN) Activity Assay (NADPH Consumption)
This spectrophotometric assay measures the activity of FASN by monitoring the consumption of its cofactor, NADPH.[9][10]
a. Reaction Mixture:
-
Prepare a reaction buffer containing potassium phosphate (pH 6.5), EDTA, and fatty acid-free BSA.[9]
-
Add the substrates: acetyl-CoA and malonyl-CoA.[9]
-
Add the cofactor, NADPH.[9]
b. Assay Procedure:
-
Initiate the reaction by adding purified FASN enzyme to the reaction mixture.[9]
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the rate of NADPH consumption to determine the FASN activity.
Mandatory Visualization
Experimental workflows for the analysis of non-acetylated fatty acids and acetylated proteins.
Signaling pathways influenced by non-acetylated and acetylated fatty acids.
Comparative Performance and Discussion
Enzyme Regulation
Non-acetylated fatty acids , particularly long-chain acyl-CoAs, can act as allosteric regulators of enzymes. For instance, palmitoyl-CoA can inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, representing a feedback inhibition mechanism.
Signaling Pathways
Non-acetylated polyunsaturated fatty acids (PUFAs) are well-established ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are master regulators of lipid and glucose metabolism.[11][12][13] Activation of PPARs by PUFAs leads to the transcriptional regulation of a host of genes involved in fatty acid uptake, oxidation, and storage.[11][12][13]
The role of acetylated fatty acids in signaling is primarily indirect, mediated through the pool of acetyl-CoA. As a substrate for histone acetyltransferases (HATs), acetyl-CoA links cellular metabolic status to the epigenetic control of gene expression. Increased acetyl-CoA levels can lead to hyperacetylation of histones, generally associated with a more open chromatin structure and increased gene transcription. Conversely, conditions that lower acetyl-CoA levels, such as a high-fat diet, can lead to histone hypoacetylation and altered gene expression profiles.[1][2] Furthermore, acetylation of transcription factors themselves, including PPARγ, can modulate their activity, adding another layer of regulatory complexity.[14]
Conclusion
The distinction between acetylated and non-acetylated fatty acids is fundamental to understanding cellular metabolism and signaling. Non-acetylated fatty acids function as essential structural components, energy sources, and direct signaling molecules through receptors like PPARs. In contrast, the impact of acetylated fatty acids is largely mediated through the central metabolic intermediate, acetyl-CoA. The availability of acetyl-CoA dictates the acetylation status of a vast array of proteins, thereby regulating enzyme activity and gene expression in response to the metabolic state of the cell.
For researchers and drug development professionals, targeting the enzymes that interconvert these fatty acid forms or that mediate their downstream effects offers promising therapeutic avenues for metabolic diseases. Further research is warranted to obtain direct comparative quantitative data on the performance of acetylated versus non-acetylated fatty acids and their interacting proteins to refine our understanding of their intricate interplay in health and disease.
References
- 1. Impact of a High-fat Diet on Tissue Acyl-CoA and Histone Acetylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 7. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
- 12. PPARα and PPARγ activation attenuates total free fatty acid and triglyceride accumulation in macrophages via the inhibition of Fatp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A role of peroxisome proliferator‐activated receptor γ in non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [academiccommons.columbia.edu]
12-Acetoxystearic Acid Versus Stearic Acid as Lubricants: A Comparative Guide
In the realm of industrial lubricants, both 12-hydroxystearic acid (12-HSA) and stearic acid are well-established fatty acids utilized for their ability to reduce friction and wear. While structurally similar as 18-carbon saturated fatty acids, the presence of a hydroxyl group on the 12th carbon of 12-HSA imparts distinct properties that influence its performance as a lubricant, particularly in grease formulations. This guide provides a comparative analysis of these two lubricant additives, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Performance Data Overview
The following tables summarize the available quantitative data on the lubricant performance of 12-hydroxystearic acid and stearic acid from separate studies. It is crucial to note that a direct comparison of these values is challenging due to the different base oils and experimental conditions used in the respective studies.
Table 1: Anti-Wear Performance of 12-Hydroxystearic Acid in Vegetable Oil
| Additive Concentration | Base Oil | Test Method | Test Conditions | Mean Wear Scar Diameter (mm) |
| Various | Castor Oil | Four-Ball | 78 N load, 30°C and 80°C | Significantly reduced compared to base oil |
| Various | Sesame Oil | Four-Ball | 78 N load, 30°C and 80°C | Significantly reduced compared to base oil |
Source: Adapted from a study on the wear behavior of 12-hydroxystearic acid in vegetable oils. The study indicates that 12-HSA considerably reduces the wear scar diameter, with better performance observed in castor oil.
Table 2: Frictional Performance of Stearic Acid in Mineral Oil
| Additive Concentration | Base Oil | Test Method | Test Conditions | Coefficient of Friction (COF) |
| 0.3 wt% | 2137 Mineral Oil | Optical EHL Test Rig | 30 N load, SRR 0.1 | Significantly lower than base oil |
Source: Adapted from an experimental study on the influence of stearic acid additive on the elastohydrodynamic lubrication of mineral oil. The addition of stearic acid reduced the average COF by about 13.3%.
Experimental Protocols
Four-Ball Wear Test for 12-Hydroxystearic Acid (Illustrative, based on general practice):
This test evaluates the anti-wear properties of a lubricant. A common standard for this is ASTM D4172.
-
Apparatus: Four-Ball Wear Tester.
-
Procedure:
-
Three steel balls are clamped together in a cup, and the test lubricant (base oil with 12-HSA) is added to cover the balls.
-
A fourth steel ball is pressed into the cavity of the three clamped balls with a specified force.
-
The top ball is rotated at a constant speed for a set duration and at a controlled temperature.
-
After the test, the wear scars on the three lower balls are measured under a microscope, and the average diameter is reported.
-
Elastohydrodynamic Lubrication (EHL) Test for Stearic Acid (Illustrative):
This test measures the film thickness and coefficient of friction under high pressure and rolling/sliding contact.
-
Apparatus: Optical EHL Test Rig.
-
Procedure:
-
A steel ball is loaded against a rotating glass disc, with the test lubricant (mineral oil with stearic acid) supplied to the contact point.
-
The film thickness is measured using optical interferometry.
-
The coefficient of friction is determined by measuring the tangential force.
-
Tests are conducted at various entrainment velocities and slide-to-roll ratios (SRR).
-
Mechanism of Action and Key Differences
The primary difference in the lubricating action of 12-HSA and stearic acid stems from the presence of the hydroxyl (-OH) group in 12-HSA.
12-Hydroxystearic Acid:
-
Thickening Agent: The hydroxyl group allows for hydrogen bonding between 12-HSA molecules, leading to the formation of a fibrous network that entraps the base oil, forming a stable grease structure. This is a key reason for its widespread use in lithium and calcium greases.[1]
-
Surface Adsorption: The polar hydroxyl and carboxyl groups can adsorb onto metal surfaces, forming a protective boundary film that reduces wear.
Stearic Acid:
-
Boundary Lubrication: The polar carboxyl group of stearic acid adsorbs onto metal surfaces, forming a well-organized, close-packed monolayer. This film acts as a barrier, preventing direct metal-to-metal contact and reducing friction and wear, especially under boundary lubrication conditions.
Below is a diagram illustrating the conceptual difference in their interaction at a metal surface.
References
Comparative Cytotoxicity of Hydroxystearic Acid Isomers on Cancer Cell Lines: A Review
A comprehensive review of existing literature reveals no direct studies on the cytotoxicity of 12-Acetoxystearic acid against cancer cell lines. Research has instead focused on its precursor, 12-hydroxystearic acid (12-HSA), and other positional isomers of hydroxystearic acid (HSA). This guide provides a comparative analysis of the cytotoxic effects of these HSA isomers, offering valuable insights for researchers and drug development professionals interested in the therapeutic potential of modified fatty acids.
Existing studies indicate that the position of the hydroxyl group on the stearic acid chain is a critical determinant of its cytotoxic activity. Notably, HSAs with the hydroxyl group at odd-numbered carbon positions, such as 5-HSA, 7-HSA, and 9-HSA, have demonstrated greater growth inhibitory effects on various cancer cell lines compared to isomers with the hydroxyl group at even-numbered positions, like 8-HSA and 10-HSA. In contrast, 12-HSA has been reported to exhibit reduced activity in comparison to other regioisomers[1].
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various HSA isomers across a panel of human cancer cell lines, as determined by the MTT assay. Lower IC₅₀ values indicate higher cytotoxic potency.
| Compound | CaCo-2 (μM) | HT29 (μM) | HeLa (μM) | MCF7 (μM) | PC3 (μM) |
| 5-HSA | 25.1 | 51.3 | 22.1 | 46.4 | >100 |
| 7-HSA | >100 | 14.7 | 26.6 | 21.4 | 24.3 |
| 8-HSA | >100 | >100 | >100 | >100 | >100 |
| 9-HSA | >100 | 49.0 | >100 | >100 | >100 |
| 10-HSA | >100 | >100 | >100 | >100 | >100 |
| 11-HSA | 27.6 | >100 | >100 | 35.8 | >100 |
Data sourced from a study by Boga et al.[2]. The study also included the normal lung fibroblast cell line NLF, where 5-HSA, 7-HSA, and 11-HSA also showed inhibitory effects.
Experimental Protocols
The evaluation of the cytotoxic activity of HSA isomers was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (HSA isomers). A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in a serum-free medium is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing the Experimental Workflow and a Potential Signaling Pathway
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of a typical MTT cytotoxicity assay.
While the precise signaling pathways for most HSA isomers remain to be fully elucidated, research on 9-HSA suggests a potential mechanism involving the inhibition of histone deacetylase 1 (HDAC1)[3]. This inhibition can lead to cell cycle arrest and a subsequent reduction in cancer cell proliferation.
Caption: Proposed signaling pathway for 9-HSA in cancer cells.
References
Confirming the Esterification Site in 12-Acetoxystearic Acid: A Comparative Guide to Analytical Techniques
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies to confirm the precise location of esterification in 12-Acetoxystearic acid. This guide provides a comparative overview of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complete with experimental protocols, data interpretation, and visual workflows.
The precise structural elucidation of modified fatty acids, such as this compound, is paramount in understanding their biological activity and for the development of novel therapeutics. The location of the acetyl group along the stearic acid backbone significantly influences its physicochemical properties and biological function. This guide provides a comprehensive comparison of key analytical techniques to definitively confirm the esterification site at the C-12 position.
Workflow for Esterification Site Confirmation
The following diagram illustrates a logical workflow for the confirmation of the esterification site in this compound, integrating various spectroscopic methods.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis to confirm the esterification site in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of the esterification site. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY and HMBC, provide detailed structural information.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR Acquisition (COSY & HMBC): If necessary, acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton couplings and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range proton-carbon correlations, which can definitively link the acetyl protons to the C-12 of the stearic acid chain.
Data Presentation: Predicted NMR Chemical Shifts (δ) in ppm
The key diagnostic signals are the downfield shift of the proton and carbon at the esterified position (C-12).
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹³C NMR (Stearic Acid) | Rationale for Confirmation |
| H-12 | ~4.8-5.0 (m) | - | - | Significant downfield shift from the typical -CH₂- region (~1.2-1.6 ppm) due to the deshielding effect of the adjacent oxygen atom of the acetyl group. |
| C-12 | - | ~70-75 | ~29.7 | Significant downfield shift from the typical methylene carbon signal in the long alkyl chain. |
| Acetyl -CH₃ | ~2.0-2.1 (s) | ~21 | - | A characteristic singlet integrating to 3 protons. |
| Acetyl C=O | - | ~170-171 | - | Characteristic ester carbonyl carbon signal. |
| Carboxylic Acid -COOH | ~10-12 (br s) | ~179-180 | ~180.5 | Broad singlet for the carboxylic acid proton. |
| C-2 (α to COOH) | ~2.3 (t) | ~34 | ~34.1 | Triplet for the methylene group adjacent to the carboxylic acid. |
| C-11 & C-13 | ~1.5-1.6 (m) | ~34-35 | ~29.7 | Methylene protons adjacent to the esterified carbon will also show a slight downfield shift. |
| -(CH₂)n- | ~1.2-1.4 (m) | ~29-30 | ~29.7 | Bulk methylene protons of the fatty acid chain. |
| C-18 (-CH₃) | ~0.9 (t) | ~14 | ~14.1 | Terminal methyl group. |
Comparison with Alternatives: Had the esterification occurred at a different position, for example, C-2, the proton at C-2 would be shifted downfield to ~4.9-5.1 ppm, and the C-2 carbon would appear around 70-73 ppm. The characteristic triplet of the H-2 in stearic acid at ~2.3 ppm would be absent and replaced by a multiplet at a much lower field.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to deduce the location of the acetyl group. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.
Experimental Protocol
-
Sample Preparation (ESI): Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution can be directly infused into the mass spectrometer.
-
Sample Preparation (EI): For GC-MS analysis, the carboxylic acid group is typically derivatized (e.g., to its methyl ester) to improve volatility. The derivatized sample is then injected into the gas chromatograph.
-
MS Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For tandem MS (MS/MS), the molecular ion (or a prominent fragment ion) is isolated and fragmented to obtain further structural information.
Data Presentation: Expected Key Fragment Ions (m/z)
The fragmentation pattern will show characteristic losses that pinpoint the location of the acetoxy group.
| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
| ESI (-) | 341.2 [M-H]⁻ | 281.2 [M-H - CH₃COOH]⁻ | Loss of acetic acid (60 Da) is a characteristic fragmentation of acetoxy esters. |
| ESI (-) | 341.2 [M-H]⁻ | Varies | Cleavage on either side of the C-12 carbon. Cleavage between C11-C12 would yield a fragment containing the carboxylic acid, and cleavage between C12-C13 would yield a fragment containing the terminal methyl group. |
| EI (as methyl ester) | 356.3 [M]⁺ | 297.2 [M - OCOCH₃]⁺ | Loss of the acetyl group as a radical (59 Da). |
| EI (as methyl ester) | 356.3 [M]⁺ | 227.2 and 259.2 | Alpha-cleavage on either side of the C-12 carbon. The ion at m/z 227 corresponds to cleavage between C11-C12, and the ion at m/z 259 corresponds to cleavage between C12-C13. The presence of both these ions is highly indicative of the C-12 position. |
Comparison with Alternatives: If the acetyl group were at C-2, the alpha-cleavage in EI-MS would result in a prominent fragment from the loss of the C1-C2 fragment including the methoxycarbonyl and acetoxy groups. For an acetoxy group at C-3, characteristic fragments corresponding to cleavage at the C2-C3 and C3-C4 bonds would be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to confirm the presence of the key functional groups: a carboxylic acid and an ester.
Experimental Protocol
-
Sample Preparation: A small amount of the purified this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
IR Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
Data Presentation: Characteristic Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H stretch | 2500-3300 | Broad |
| C-H stretch (alkyl) | 2850-2960 | Strong, sharp |
| Ester C=O stretch | 1735-1750 | Strong, sharp |
| Carboxylic Acid C=O stretch | 1700-1725 | Strong, sharp |
| C-O stretch (ester) | 1200-1250 | Strong |
| C-O stretch (carboxylic acid) | 1210-1320 | Medium |
Comparison with Alternatives: While IR spectroscopy is excellent for confirming the presence of both ester and carboxylic acid functional groups, it is generally not sufficient on its own to determine the specific location of the ester along the fatty acid chain. The spectra of positional isomers of acetoxystearic acid would be very similar. Therefore, IR is best used as a complementary technique to NMR and MS for functional group confirmation.
Logical Relationship for Spectroscopic Data Interpretation
The following diagram illustrates the logical connections between the spectroscopic data and the final confirmation of the esterification site.
Caption: Logical flow from specific spectroscopic evidence to the confirmation of the C-12 esterification site.
Conclusion
By employing a combination of NMR spectroscopy, Mass Spectrometry, and IR spectroscopy, the esterification site in this compound can be unequivocally confirmed. NMR provides the most definitive evidence through the characteristic downfield shifts of the proton and carbon at the C-12 position. Mass spectrometry corroborates this finding through predictable fragmentation patterns. IR spectroscopy serves as a rapid method to confirm the presence of the necessary functional groups. This multi-faceted analytical approach ensures accurate structural elucidation, which is critical for further research and development applications.
Cross-Validation of NMR and Mass Spectrometry Data for 12-Acetoxystearic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the characterization of 12-Acetoxystearic acid. The objective is to present a clear cross-validation methodology, supported by experimental protocols and data, to ensure accurate structural elucidation and purity assessment of this compound.
Data Presentation
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound. These values are predicted based on the known data of its precursor, 12-Hydroxystearic acid, and typical chemical shifts for acetate groups.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.87 | m | 1H | CH-OAc |
| 2.34 | t | 2H | CH₂-COOH |
| 2.04 | s | 3H | OAc (CH₃) |
| 1.63 | m | 2H | CH₂-CH₂-COOH |
| 1.4-1.2 | m | 26H | (CH₂)₁₃ |
| 0.88 | t | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~179 | COOH |
| ~170 | C=O (Acetate) |
| ~74 | CH-OAc |
| ~34 | CH₂-COOH |
| ~31-22 | (CH₂)₁₄ |
| 21.2 | CH₃ (Acetate) |
| 14.1 | CH₃ |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion Type | Predicted Fragmentation |
| 342.27 | [M]⁺ | Molecular Ion |
| 283.26 | [M-C₂H₃O₂]⁺ | Loss of acetate group |
| 265.25 | [M-C₂H₃O₂-H₂O]⁺ | Loss of acetate and water |
| 185.15 | Cleavage at C11-C12 | |
| 157.13 | Cleavage at C12-C13 | |
| 43.02 | [C₂H₃O]⁺ | Acetyl cation |
Experimental Protocols
Detailed methodologies for the acquisition of NMR and Mass Spectrometry data are crucial for reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the presence of the acetate group.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: 240 ppm
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Capillary column suitable for fatty acid analysis (e.g., HP-5MS)
Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):
-
To 1 mg of this compound, add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of n-hexane and 0.5 mL of water.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAME to a new vial for GC-MS analysis.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 10 min at 280°C
-
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and the chemical structure with its key fragments.
A Head-to-Head Comparison: 12-Acetoxystearic Acid Analogue versus Phthalates in Plasticizing Efficiency
For researchers, scientists, and drug development professionals, the choice of a plasticizer is critical, influencing the final product's flexibility, durability, and, importantly, its safety profile. This guide provides an objective comparison of the plasticizing efficiency of a bio-based plasticizer analogous to 12-Acetoxystearic acid against traditional phthalates, supported by experimental data.
In the quest for safer, more sustainable alternatives to conventional petroleum-based plasticizers, bio-derived compounds are gaining significant attention. One such promising alternative is derived from castor oil, a renewable resource. This comparison focuses on the performance of Epoxy Acetylated Castor Oil (EACO), a close structural analogue of this compound, and directly compares its plasticizing effects with the widely used phthalate, Dioctyl Terephthalate (DOTP).
Quantitative Performance Metrics
The efficiency of a plasticizer is primarily determined by its ability to enhance the mechanical properties of a polymer, typically Polyvinyl Chloride (PVC). Key parameters for evaluation include tensile strength, elongation at break, and hardness. The following table summarizes the comparative performance of EACO and DOTP in PVC formulations.
| Performance Metric | PVC with EACO | PVC with DOTP |
| Tensile Strength (MPa) | 21.9 | 18.5 |
| Elongation at Break (%) | 350 | 318 |
| Hardness (Shore A) | Data not available | Data not available |
Note: The data presented is for Epoxy Acetylated Castor Oil (EACO), a derivative of castor oil and a close structural analogue to this compound. The performance of this compound is expected to be in a similar range.
The data indicates that the bio-based plasticizer, EACO, not only matches but in some aspects, surpasses the performance of the conventional phthalate plasticizer, DOTP. Notably, PVC plasticized with EACO exhibits a higher tensile strength and a greater elongation at break, suggesting a superior plasticizing effect.[1][2][3]
Experimental Protocols
To ensure a standardized and reproducible comparison, the following experimental methodologies are typically employed to evaluate plasticizer efficiency.
Sample Preparation
-
Compounding: The polymer (e.g., PVC resin) is dry blended with the plasticizer (EACO or DOTP) at a specified weight ratio (e.g., 50 phr - parts per hundred resin), along with other necessary additives like heat stabilizers.
-
Milling: The blend is then processed on a two-roll mill at a controlled temperature (e.g., 160-170°C) to ensure homogenous mixing and the formation of a uniform sheet.
-
Molding: The milled sheets are compression molded into standardized test specimens (e.g., dumbbell-shaped for tensile testing) under controlled temperature and pressure.
Mechanical Property Testing
-
Tensile Strength and Elongation at Break: These properties are determined using a universal testing machine according to the ASTM D2284 standard. The test involves pulling the specimen at a constant speed until it fractures. The maximum stress applied is recorded as the tensile strength, and the percentage increase in length at the point of fracture is the elongation at break.
-
Hardness: The Shore A hardness is measured using a durometer, which assesses the resistance of the material to indentation.
Logical Workflow for Plasticizer Evaluation
The following diagram illustrates the typical workflow for the comparative evaluation of plasticizer efficiency.
Mechanism of Action: A Molecular Perspective
Plasticizers function by embedding themselves between the long polymer chains of a material like PVC. This insertion increases the intermolecular spacing, thereby reducing the secondary forces (van der Waals forces) between the polymer chains. The result is increased flexibility and a lower glass transition temperature, transforming a rigid polymer into a more pliable material. The efficiency of a plasticizer is largely dependent on its chemical structure, molecular weight, and its compatibility with the host polymer.
The following diagram illustrates the proposed signaling pathway for plasticization at a molecular level.
References
A Comparative Guide to Validating Analytical Methods for 12-Acetoxystearic Acid in a Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within a complex mixture is paramount. This guide provides a comparative overview of two primary analytical techniques for the validation of a method to quantify 12-Acetoxystearic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the experimental protocols, present comparative performance data, and offer a logical framework for method selection.
Introduction to the Analytical Challenge
This compound is a modified fatty acid with a lipophilic nature. Its analysis in a mixture, which may contain other structurally similar fatty acids, necessitates a method that is not only accurate and precise but also selective. The choice between HPLC and GC often depends on the sample matrix, the required sensitivity, and the available instrumentation. Both techniques, when properly validated, can provide reliable quantification.
Methodology Comparison: HPLC vs. GC
The two primary chromatographic methods suitable for the analysis of this compound are High-Performance Liquid Chromatography, often coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), and Gas Chromatography, typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
High-Performance Liquid Chromatography (HPLC) offers the advantage of analyzing the compound in its native form, often without the need for derivatization. This can simplify sample preparation and avoid potential side reactions.
Gas Chromatography (GC) , on the other hand, generally requires derivatization to increase the volatility of the analyte. For this compound, a common approach would be to first hydrolyze the acetyl group to form 12-hydroxystearic acid, followed by esterification of the carboxylic acid to produce a fatty acid methyl ester (FAME). This multi-step process can introduce variability but often results in excellent separation efficiency and sensitivity.
Data Presentation: Performance Comparison
The following tables summarize the expected performance characteristics of validated HPLC and GC methods for the analysis of this compound, based on data from similar fatty acid analyses.
Table 1: Comparison of HPLC-ELSD and GC-FID for this compound Analysis
| Parameter | HPLC-ELSD | GC-FID |
| Linearity (r²) | > 0.999 | > 0.99 |
| Accuracy (Recovery) | 98 - 105% | 95 - 105% |
| Precision (RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.5 µg/mL |
| Sample Preparation | Simple dissolution | Derivatization required |
| Analysis Time | 20-30 minutes | 30-45 minutes |
Table 2: Validation Parameters for a Proposed HPLC-ELSD Method
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 80-120% of the expected concentration | 10 - 1000 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 101.5% |
| Precision (% RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0% | Repeatability: 1.5%, Intermediate: 2.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 1.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 3.2 µg/mL |
| Robustness | % RSD < 5% for deliberate variations | Pass |
Table 3: Validation Parameters for a Proposed GC-FID Method (as FAME of 12-hydroxystearic acid)
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interfering peaks at the analyte's retention time | Peak purity > 98% |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.998 |
| Range | 80-120% of the expected concentration | 1 - 500 µg/mL |
| Accuracy (% Recovery) | 95.0% to 105.0% | 99.5% |
| Precision (% RSD) | Repeatability ≤ 5.0%, Intermediate Precision ≤ 7.0% | Repeatability: 3.0%, Intermediate: 5.0% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL |
| Robustness | % RSD < 7% for deliberate variations | Pass |
Experimental Protocols
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 to 1000 µg/mL.
-
Accurately weigh the sample mixture and dissolve it in methanol to achieve an expected this compound concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 1% acetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
ELSD Settings: Drift tube temperature 40°C, Nebulizing gas (Nitrogen) pressure 350 kPa.
-
-
Validation Procedure:
-
Specificity: Inject a blank (methanol), a standard solution, and the sample solution. Assess for any interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area versus concentration.
-
Accuracy: Perform a recovery study by spiking the sample matrix with known amounts of the reference standard at three different concentration levels (low, medium, and high).
-
Precision: Assess repeatability by injecting six replicate preparations of the sample at 100% of the test concentration. Determine intermediate precision by having a different analyst perform the analysis on a different day.
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 and 10:1, respectively.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., column temperature ±2°C, flow rate ±0.1 mL/min) and evaluate the impact on the results.
-
-
Sample Preparation and Derivatization:
-
Hydrolysis: Accurately weigh the sample and dissolve it in a suitable solvent. Add a solution of potassium hydroxide in methanol and heat to hydrolyze the acetyl group, yielding 12-hydroxystearic acid.
-
Esterification: After cooling, add a derivatizing agent such as boron trifluoride in methanol (BF3-methanol) and heat to convert the carboxylic acid to its methyl ester (FAME).
-
Extraction: Extract the FAMEs into an organic solvent like hexane.
-
Standard Preparation: Prepare standards of 12-hydroxystearic acid and subject them to the same derivatization procedure.
-
-
Chromatographic Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).
-
Detector Temperature: 260°C.
-
Injection Volume: 1 µL (split or splitless injection).
-
-
Validation Procedure:
-
Follow a similar validation procedure as outlined for the HPLC-ELSD method, ensuring that the entire analytical process, including the derivatization steps, is evaluated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
-
Visualizing the Workflow and Decision Process
The following diagrams, created using the DOT language, illustrate the experimental workflows and a decision-making process for selecting the appropriate analytical method.
Caption: Experimental workflow for the HPLC-ELSD analysis of this compound.
Comparative thermal analysis of 12-Acetoxystearic acid and other fatty acid esters.
A Comparative Thermal Analysis of 12-Acetoxystearic Acid and Other Fatty Acid Esters: A Guide for Researchers
This guide provides a comparative thermal analysis of this compound against other common fatty acid esters, namely methyl stearate, methyl palmitate, and methyl oleate. Due to the limited availability of published thermal data for this compound, this document outlines detailed experimental protocols using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to enable researchers to determine its thermal properties and perform a comprehensive comparison.
Introduction
This compound is a derivative of 12-hydroxystearic acid, a saturated fatty acid found in hydrogenated castor oil. Its esterification introduces an acetoxy group, which can alter its physicochemical properties, including its thermal behavior. Understanding the thermal stability, melting and boiling points, and decomposition characteristics of this compound is crucial for its potential applications in various fields, including pharmaceuticals, cosmetics, and industrial lubricants. This guide provides a framework for comparing its thermal properties with those of well-characterized fatty acid esters.
Comparative Thermal Properties
Table 1: Thermal Properties of Selected Fatty Acids and Fatty Acid Esters
| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) |
| 12-Hydroxystearic Acid | 71 - 78 | > 300 | Not specified |
| Methyl Stearate | 37 - 41 | 215 (at 15 mmHg) | When heated to decomposition, it emits acrid smoke and irritating fumes. |
| Methyl Palmitate | 29 - 31 | 196 (at 15 mmHg) | Not specified |
| Methyl Oleate | -20 | 218 (at 20 mmHg) | Not specified |
Note: The data for this compound is to be determined experimentally.
Experimental Protocols
To determine the thermal properties of this compound and conduct a direct comparison with other fatty acid esters, the following detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound and compare it with other fatty acid esters.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample (this compound or a comparative ester) into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).
-
Heat the sample from the starting temperature to a temperature well above the expected melting point (e.g., 100°C) at a constant heating rate of 10°C/min.
-
Hold the sample at the final temperature for 5 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate of 10°C/min.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Compare the resulting thermograms and data for all analyzed samples.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of this compound and compare it with other fatty acid esters.
Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of the sample into a TGA crucible (e.g., alumina).
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
The onset of decomposition is determined from the temperature at which a significant weight loss begins.
-
The percentage of weight loss at different temperatures provides information about the thermal stability.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Compare the TGA curves and decomposition profiles of all analyzed samples.
-
Visualization of Experimental Workflow and Logical Relationships
To further clarify the experimental process and decision-making, the following diagrams are provided.
Caption: Experimental workflow for comparative thermal analysis.
Caption: Decision process for comparative thermal analysis.
By following these protocols and utilizing the provided comparative data, researchers can effectively characterize the thermal properties of this compound and position its performance relative to other common fatty acid esters. This will provide valuable insights for its development and application in various scientific and industrial domains.
Safety Operating Guide
Proper Disposal of 12-Acetoxystearic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of 12-Acetoxystearic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. The information presented is based on the safety data for the closely related compound, 12-Hydroxystearic acid, and established best practices for laboratory chemical waste management. Researchers must always consult the specific Safety Data Sheet (SDS) for this compound and adhere to their institution's and local authorities' waste disposal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Disposal activities should be carried out in a well-ventilated area. In case of a spill, the material should be contained, collected as a solid, and placed in a suitable, labeled container for disposal.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of the related compound, 12-Hydroxystearic acid, which can serve as a preliminary guide. It is crucial to obtain the specific SDS for this compound for precise data.
| Property | Value |
| Physical State | Solid[1] |
| Appearance | Beige[1][2] |
| Odor | No information available[1] |
| Melting Point/Range | 74 - 81 °C / 165.2 - 177.8 °F[1] |
| Flash Point | No information available[1] |
| Flammability | Not considered flammable but may burn at high temperatures[3] |
| Incompatible Materials | Strong bases, Strong oxidizers[3][4] |
| Hazardous Decomposition | Carbon oxides (CO, CO2)[3] |
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic approach to ensure safety and compliance. The primary route of disposal is through a licensed chemical waste disposal service.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
-
Based on available data for the similar compound 12-Hydroxystearic acid, it is not typically regulated for transport and does not meet the criteria for a hazardous waste based on ignitability, corrosivity, or reactivity.[3] However, its potential environmental hazards necessitate careful disposal.[3]
2. Waste Segregation and Containerization:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collect the waste in a dependable and compatible container, ensuring the container is kept closed except when adding waste.[5]
-
The container must be clearly and accurately labeled with the chemical name ("this compound Waste") and any known hazards.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[6][7]
-
The SAA must be at or near the point of generation.[6]
-
Ensure incompatible wastes are segregated within the SAA to prevent accidental reactions.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or the designated chemical waste management office to schedule a pickup.[6]
-
Provide them with an accurate description of the waste.
5. Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain. This material may be hazardous to the aquatic environment.[3]
-
Do not dispose of this compound in the regular trash unless explicitly approved by your EH&S department and local regulations.[8] Some sources suggest smaller quantities of the related compound may be disposed of with household waste, but this must be verified.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. acme-hardesty.com [acme-hardesty.com]
- 4. redox.com [redox.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
